molecular formula C12H18N2O B2509562 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine CAS No. 2097919-44-1

4-[(3-Methoxypiperidin-1-yl)methyl]pyridine

Cat. No.: B2509562
CAS No.: 2097919-44-1
M. Wt: 206.289
InChI Key: WBCXWLNYFBCWHZ-UHFFFAOYSA-N
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Description

4-[(3-Methoxypiperidin-1-yl)methyl]pyridine is a chemical compound of interest in synthetic and medicinal chemistry research. It features a pyridine ring linked via a methylene bridge to a 3-methoxypiperidine moiety, a structure that classifies it as a valuable intermediate or building block for the synthesis of more complex molecules . Compounds with similar piperidine-pyridine scaffolds are frequently explored in drug discovery efforts and in the development of pharmacological tools due to their potential to interact with biological systems . The presence of the methoxy group on the piperidine ring can influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, which may fine-tune its binding affinity and selectivity toward various enzyme targets. Researchers utilize this and related compounds to conduct structure-activity relationship (SAR) studies, particularly in the design of ligands for central nervous system targets or in the construction of fused heterocyclic systems known for diverse biological activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3-methoxypiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-3-2-8-14(10-12)9-11-4-6-13-7-5-11/h4-7,12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCXWLNYFBCWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-(Pyridin-4-ylmethyl)-3-methoxypiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of both the piperidine and pyridine scaffolds suggests potential applications in the development of novel therapeutics, particularly for central nervous system disorders. This document details the compound's precise chemical identity according to IUPAC nomenclature, its structural features, and key identifiers. Furthermore, it outlines a representative synthetic pathway, methods for its characterization, and its physicochemical properties. While specific pharmacological data for this exact molecule is not extensively published, this guide explores the known biological activities of structurally related compounds to infer its potential therapeutic relevance and applications as a research tool or building block in drug development programs.

Chemical Identity and Structure

A precise understanding of a molecule's structure and nomenclature is fundamental for unambiguous scientific communication and research.

IUPAC Nomenclature

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 4-((3-methoxypiperidin-1-yl)methyl)pyridine .[1][2][3][4][5]

  • Parent Hydride: The molecule is named as a derivative of pyridine, which is the aromatic heterocyclic component.

  • Substituent: The piperidine-containing group is treated as a substituent on the pyridine ring.

  • Numbering: The pyridine ring is numbered starting from the nitrogen atom as position 1. The substituent is located at position 4.

  • Substituent Name: The substituent is named as "(3-methoxypiperidin-1-yl)methyl".

    • "piperidin-1-yl" indicates that the piperidine ring is attached via its nitrogen atom (position 1).

    • "3-methoxy" specifies that a methoxy group (-OCH3) is located at the 3rd position of the piperidine ring.

    • "methyl" signifies the -CH2- linker between the pyridine and piperidine rings.

The commonly used name, 1-(Pyridin-4-ylmethyl)-3-methoxypiperidine, while understandable, is a semi-systematic name that treats piperidine as the parent structure. For complex structures, naming the aromatic component as the parent is often preferred.

Chemical Structure and Identifiers
IdentifierValue
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Canonical SMILES COC1CCCN(C1)CC2=CC=NC=C2
InChI InChI=1S/C12H18N2O/c1-15-12-6-2-7-14(9-12)8-10-3-5-13-4-10/h3-5,12H,2,6-9H2,1H3
CAS Number Not available

Synthesis and Characterization

The synthesis of substituted piperidines is a well-established area of organic chemistry, often involving the functionalization of a pre-existing piperidine ring or the construction of the ring itself.[6][7]

Retrosynthetic Analysis and Synthetic Strategy

A common and efficient method for the synthesis of N-substituted piperidines is the reductive amination of a piperidine with an appropriate aldehyde. For 4-((3-methoxypiperidin-1-yl)methyl)pyridine, a logical retrosynthetic disconnection is at the C-N bond formed between the piperidine nitrogen and the methylene bridge. This leads to two key starting materials: 3-methoxypiperidine and pyridine-4-carboxaldehyde.

G Target 4-((3-methoxypiperidin-1-yl)methyl)pyridine Retron C-N bond disconnection (Reductive Amination) Target->Retron Precursors 3-Methoxypiperidine + Pyridine-4-carboxaldehyde Retron->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Reductive Amination

The following is a representative, detailed protocol for the synthesis of 4-((3-methoxypiperidin-1-yl)methyl)pyridine.

Step 1: Reaction Setup

  • To a solution of 3-methoxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add pyridine-4-carboxaldehyde (1.0-1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

Step 2: Reduction

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines and aldehydes and can be used in the presence of other functional groups.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.

Step 3: Workup and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM or ethyl acetate in hexanes to afford the pure 4-((3-methoxypiperidin-1-yl)methyl)pyridine.

G cluster_start Starting Materials cluster_process Process cluster_end Product A 3-Methoxypiperidine C Mix in DCM/DCE (Imine Formation) A->C B Pyridine-4-carboxaldehyde B->C D Add NaBH(OAc)3 (Reduction) C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G 4-((3-methoxypiperidin-1-yl)methyl)pyridine F->G

Caption: Synthetic workflow for the target molecule.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the pyridine ring, the methylene bridge protons, and the protons of the piperidine ring, including the methoxy group's methyl protons.

    • ¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.29.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for C-H (aliphatic and aromatic), C-N, and C-O stretching vibrations.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (most basic) ~8.5-9.5Influences solubility, receptor binding, and cell permeability.
LogP ~1.5-2.5A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~25-35 ŲCorrelates with drug transport properties, including blood-brain barrier penetration.
Number of Rotatable Bonds 3Relates to conformational flexibility and binding entropy.

Note: These values are estimations based on computational models and may vary from experimental data.

Potential Applications in Research and Drug Development

The combination of the piperidine and pyridine rings in a single molecule creates a "privileged scaffold" that can interact with a wide range of biological targets.[8]

Central Nervous System (CNS) Agents

Both piperidine and pyridine are common motifs in drugs targeting the CNS. The nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated at physiological pH, enabling interactions with receptors and enzymes. Structurally related compounds have shown activity as:

  • Serotonin (5-HT) Receptor Modulators: The piperidine moiety is present in numerous 5-HT receptor agonists and antagonists.[9]

  • Dopamine Receptor Ligands: The general scaffold is amenable to modifications that could lead to affinity for dopamine receptors.

  • Muscarinic and Nicotinic Acetylcholine Receptor Modulators: The pyridine ring is a key component of nicotine and related compounds.

Other Therapeutic Areas

The versatility of this scaffold extends beyond CNS applications. For instance, related pyridine and piperidine-containing molecules have been investigated as:

  • Enzyme Inhibitors: The basic nitrogen centers can interact with acidic residues in the active sites of enzymes like kinases and demethylases.[10][11]

  • Antimicrobial Agents: The heterocyclic nature of the compound could be explored for the development of new antibacterial or antifungal agents.

As a Chemical Building Block

4-((3-methoxypiperidin-1-yl)methyl)pyridine can serve as a valuable and versatile building block for the synthesis of more complex molecules in drug discovery libraries. The pyridine ring can undergo further functionalization, such as substitution reactions, to create a diverse range of analogues for structure-activity relationship (SAR) studies.

Conclusion

4-((3-methoxypiperidin-1-yl)methyl)pyridine is a compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis, combined with a molecular architecture that is prevalent in numerous biologically active compounds, makes it an attractive target for further investigation. This technical guide provides the foundational knowledge required for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this and related molecules. Future research should focus on the experimental determination of its physicochemical properties and a thorough pharmacological evaluation to uncover its specific biological targets and potential as a novel therapeutic agent.

References

  • PubChem. (n.d.). N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide.
  • Kim, Y., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88.
  • IUPAC. (2013). Nomenclature of Organic Chemistry.
  • PubChem. (n.d.). (3R,4S)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine.
  • University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.
  • ChemicalBook. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
  • He, R., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(3), 286-291.
  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
  • Michigan State University. (n.d.). Nomenclature Examples.
  • University of Wisconsin-Platteville. (n.d.). How to name organic compounds using the IUPAC rules.
  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....

Sources

Navigating the Uncharted: A Technical Guide to the Identification, Synthesis, and Characterization of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Quest for Identity: The Case of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine and the Elusive CAS Number

A thorough search of public chemical databases and supplier catalogs for "this compound" does not yield a specific, confirmed CAS number. It is crucial to distinguish it from structurally similar but distinct molecules. For instance, the compound 4-[(3-Methoxypiperidin-4-ylidene)methyl]pyridine possesses a CAS number of 1263387-68-3 , but features an exocyclic double bond, fundamentally altering its chemical properties compared to the target molecule's saturated methylene bridge. This absence of a dedicated CAS number suggests that this compound may be a novel compound, a rarely synthesized intermediate, or is described under a different nomenclature in existing literature. For the research scientist, this scenario necessitates a return to first principles: synthesis and unambiguous characterization to establish a verifiable chemical identity.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached via a nucleophilic substitution reaction. The proposed two-step synthesis is outlined below, beginning with commercially available starting materials.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Halogenation of 4-Picoline cluster_1 Step 2: Nucleophilic Substitution 4-Picoline 4-Picoline Product_1 4-(Bromomethyl)pyridine 4-Picoline->Product_1 Radical Bromination NBS N-Bromosuccinimide NBS->Product_1 AIBN AIBN (initiator) AIBN->Product_1 Solvent_1 CCl4, reflux Solvent_1->Product_1 3-Methoxypiperidine 3-Methoxypiperidine Final_Product This compound Product_1->Final_Product SN2 Reaction 3-Methoxypiperidine->Final_Product Base K2CO3 or Et3N Base->Final_Product Solvent_2 Acetonitrile, rt Solvent_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)pyridine Hydrobromide

  • Rationale: The benzylic position of 4-picoline (4-methylpyridine) is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose, and Azobisisobutyronitrile (AIBN) serves as a reliable radical initiator.

  • Procedure:

    • To a solution of 4-picoline (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and AIBN (0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 4-(bromomethyl)pyridine, is often isolated as its hydrobromide salt due to the co-production of HBr, which can be filtered off.

    • The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Rationale: The secondary amine of 3-methoxypiperidine is a good nucleophile that can displace the bromide from 4-(bromomethyl)pyridine in an SN2 reaction. A non-nucleophilic base is required to neutralize the HBr formed during the reaction.

  • Procedure:

    • Dissolve 4-(bromomethyl)pyridine hydrobromide (1.0 eq) and 3-methoxypiperidine (1.2 eq) in a polar aprotic solvent such as acetonitrile.

    • Add a suitable base, such as potassium carbonate or triethylamine (2.5 eq), to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, filter off the solid salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Unambiguous Characterization: The Analytical Fingerprint

In the absence of a reference standard or a CAS number, a comprehensive analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound.

Analytical Workflow

Analytical_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity >95% HPLC->Purity_Assessment

Caption: Analytical workflow for structure and purity confirmation.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound.

Analysis Expected Results Interpretation
1H NMR Signals corresponding to pyridine protons (~8.5 ppm and ~7.2 ppm), a singlet for the benzylic CH2 (~3.5 ppm), signals for the piperidine ring protons, and a singlet for the methoxy group (~3.3 ppm).Confirms the presence of all key functional groups and their connectivity.
13C NMR Resonances for pyridine carbons, the benzylic carbon, piperidine carbons, and the methoxy carbon.Provides a carbon skeleton fingerprint of the molecule.
HRMS (ESI+) Calculated [M+H]+ for C12H18N2O: 207.1497. Found: within 5 ppm.Confirms the elemental composition and molecular weight.
HPLC A single major peak with >95% purity.Assesses the purity of the final compound.

Potential Applications and Future Research Directions

While the specific biological activity of this compound is yet to be determined, its structural motifs are present in a variety of biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and piperidine derivatives are prevalent in central nervous system (CNS) active compounds.

For instance, related structures containing 3-(piperidin-4-ylmethoxy)pyridine have been investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[1][2] The core structure of our target molecule could serve as a scaffold for the development of novel enzyme inhibitors or receptor modulators. Further research could involve screening this compound against a panel of biological targets, particularly those related to neurological disorders or oncology.

Conclusion

The journey to characterize a chemical entity in the absence of a CAS number is a foundational exercise in chemical science. It demands a meticulous and integrated approach, combining rational synthesis design, robust purification techniques, and comprehensive analytical characterization. This guide provides a viable pathway for the synthesis and validation of this compound, establishing its chemical identity for future research. The principles and workflows detailed herein are broadly applicable to any researcher venturing into the synthesis and study of novel chemical matter, underscoring the importance of rigorous, self-validating scientific practice.

References

  • PubChem. 4-[(3-Methoxypiperidin-4-ylidene)methyl]pyridine. National Center for Biotechnology Information. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(3), 1236–1248. [Link]

  • Google Patents.
  • Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • Wikipedia. 4-Methylpyridine. [Link]

  • Google Patents. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

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The C₁₂H₁₈N₂O Pharmacophore: Structural Isomerism in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The molecular formula C₁₂H₁₈N₂O (Molecular Weight: 206.28 g/mol ) represents a critical chemical space in pharmacology, encompassing agents with vastly divergent biological activities. It is not a single compound but a stoichiometric identity shared by potent muscarinic agonists, active metabolites of local anesthetics, and herbicidal agents.

This guide analyzes the physicochemical properties of this formula and differentiates its two most significant isomers in pharmaceutical research: Oxotremorine (a neuropharmacological probe) and Monoethylglycinexylidide (MEGX) (the active metabolite of Lidocaine).[1] We provide high-resolution protocols for their analytical differentiation and metabolic tracking.[1]

Part 1: Physicochemical Core Properties[1][2]

Before addressing specific isomers, the fundamental properties of the C₁₂H₁₈N₂O system must be established. These values are constants across all structural isomers and serve as the baseline for mass spectrometry (MS) confirmation.[1]

Quantitative Data Profile
PropertyValueUnitTechnical Note
Molecular Weight 206.28 g/mol Average mass (weighted by isotopic abundance).[1]
Monoisotopic Mass 206.1419 DaEssential for High-Resolution MS (HRMS).[1]
Element Count C=12, H=18, N=2, O=1--
Degree of Unsaturation 5 -Calculated as

.[1] Indicates 5 rings/double bonds.[1]
Nitrogen Rule Even-Even nominal mass indicates an even number of nitrogens (2).[1]
The Isomer Divergence

The degree of unsaturation (5) is structurally satisfied in distinct ways by the primary isomers:

  • Oxotremorine: Contains a pyrrolidine ring, a pyrrolidinone ring, and an internal alkyne (triple bond).[1]

  • MEGX: Contains an aromatic xylidine ring (benzene derivative) and an amide bond.[1]

Part 2: Comparative Pharmacology (Case Studies)

Case A: Monoethylglycinexylidide (MEGX)[1]
  • Role: Active Metabolite / Biomarker.[1]

  • Context: MEGX is the primary N-deethylated metabolite of Lidocaine .[1]

  • Mechanism: Formed via oxidative dealkylation by hepatic CYP1A2 and CYP3A4.[1]

  • Clinical Relevance: MEGX retains antiarrhythmic and sodium channel blocking activity (approx. 80% potency of Lidocaine) but has a longer half-life.[1] It is used clinically as a dynamic liver function test; the formation rate of MEGX after a Lidocaine bolus correlates directly with functional hepatic mass.

Case B: Oxotremorine[1][3]
  • Role: Research Tool / CNS Probe.[1]

  • Context: A non-hydrolyzable muscarinic acetylcholine receptor agonist.[1]

  • Mechanism: Selectively stimulates M1-M5 receptors.[1]

  • Clinical Relevance: It induces parkinsonian-like tremors and ataxia in rodents, making it the "gold standard" agent for screening anti-Parkinsonian drugs.[1] Unlike MEGX, it is not a therapeutic outcome but a challenge agent.[1]

Part 3: Metabolic Pathway & Visualization[1]

Understanding the formation of MEGX from Lidocaine is critical for toxicology and pharmacokinetic (PK) studies.

Pathway Diagram (Lidocaine to MEGX)

Lidocaine_Metabolism Lidocaine Lidocaine (C14H22N2O) Substrate CYP CYP1A2 / CYP3A4 (Hepatic Enzymes) Lidocaine->CYP Oxidative N-Deethylation MEGX MEGX (C12H18N2O) Active Metabolite CYP->MEGX - Acetaldehyde GX Glycinexylidide (GX) (Inactive/Toxic) MEGX->GX Secondary Hydrolysis

Figure 1: The N-deethylation pathway of Lidocaine yielding the C₁₂H₁₈N₂O metabolite MEGX.[1]

Part 4: Analytical Differentiation Protocol

Distinguishing isomers with identical mass (206.1419 Da) requires orthogonal analytical techniques. The following protocol uses Tandem Mass Spectrometry (MS/MS) fragmentation patterns, which is the industry standard for bioanalysis.

Fragmentation Logic (MS/MS)
  • MEGX Fragmentation: The amide bond is labile.[1] The dominant fragment arises from the cleavage of the N-aryl bond or the loss of the ethyl-glycine chain.[1]

    • Marker Ion: m/z 86 (diethylamino moiety loss) or m/z 120 (dimethylaniline core).[1]

  • Oxotremorine Fragmentation: The pyrrolidine rings are stable, but the alkyne linker provides a unique breakage point.

    • Marker Ion: m/z 98 (methyl-pyrrolidone ring).[1]

Experimental Workflow: LC-MS/MS Identification

Objective: Quantify MEGX in plasma in the presence of Lidocaine.

Reagents:

  • Acetonitrile (LC-MS Grade)[1]

  • Formic Acid (0.1%)[1]

  • Internal Standard: Lidocaine-d10[1]

Methodology:

  • Sample Prep (Protein Precipitation):

    • Aliquot 100 µL plasma.[1]

    • Add 300 µL Acetonitrile containing Internal Standard.[1]

    • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant to autosampler vial.[1]

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm, 1.8µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 4 minutes.

    • Why: MEGX is more polar than Lidocaine (loss of ethyl group exposes amine H-bond donor).[1] MEGX will elute earlier (lower Retention Time) than Lidocaine.[1]

  • Mass Spectrometry Settings (MRM Mode):

    • MEGX Transition: 207.1 → 86.1 (Quantifier).[1]

    • Lidocaine Transition: 235.2 → 86.1.[1]

    • Note: Even though they share a fragment (86.1), the precursor masses (207 vs 235) separate them.

Part 5: Structural Logic Visualization

To understand why these molecules behave differently despite sharing the C₁₂H₁₈N₂O formula, we visualize their structural connectivity.

Isomer_Comparison cluster_0 Isomer A: MEGX (Anesthetic Metabolite) cluster_1 Isomer B: Oxotremorine (Muscarinic Agonist) node_MEGX C12H18N2O Aromatic Ring Amide Linker Secondary Amine prop_MEGX Properties: - Na+ Channel Blocker - Polar (LogP ~2.0) - Metabolically Active node_MEGX->prop_MEGX node_OXO C12H18N2O Pyrrolidinone Alkyne Linker Pyrrolidine prop_OXO Properties: - GPCR Agonist - Rigid Structure - CNS Penetrant node_OXO->prop_OXO

Figure 2: Structural decomposition of the two primary C₁₂H₁₈N₂O isomers showing functional group divergence.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4630, Oxotremorine. Retrieved from [Link][1]

  • Oellerich, M., & Armstrong, V. W. (2001). The MEGX test: a tool for the real-time assessment of hepatic function.[1] Therapeutic Drug Monitoring. (Cited for MEGX clinical utility).[1]

  • WebQC. Molar Mass Calculator for C12H18N2O. Retrieved from [Link]

Sources

Executive Summary: The "Privileged" Nature of the Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Picolyl-Piperidine Scaffold: A Versatile Pharmacophore in Medicinal Chemistry[1]

The 4-picolyl-piperidine moiety—specifically defined as the conjugation of a piperidine ring with a pyridine-4-ylmethyl (4-picolyl) group—represents a "privileged structure" in modern drug discovery.[1] Its utility stems from its unique physicochemical duality: it combines a highly basic, solubilizing aliphatic amine (piperidine, pKa ~10) with a weakly basic, hydrogen-bond-accepting aromatic heterocycle (pyridine, pKa ~5.2).

This guide dissects the technical utility of this scaffold, focusing on its two primary regioisomers:

  • N-(4-picolyl)piperidine (1-(pyridin-4-ylmethyl)piperidine): The dominant form, widely used as a linker in GPCR ligands and enzyme inhibitors.[1]

  • C-(4-picolyl)piperidine (4-(pyridin-4-ylmethyl)piperidine): A bioisostere of benzylpiperidine, critical in neuropharmacology.[1]

Chemical Architecture & Physicochemical Logic

To design effective drugs, one must understand the electronic landscape of the scaffold.

FeatureChemical ComponentPhysicochemical Role
Solubility Engine Piperidine Ring (

)
Provides high aqueous solubility via the tertiary amine (protonated at pH 7.4).[1]
H-Bond Acceptor Pyridine Nitrogen (

)
Acts as a specific H-bond acceptor (e.g., for backbone amides like Lys101 in HIV RT).[1] Remains unprotonated at physiological pH.
Spacer Methylene Bridge (-CH2-)Allows rotational freedom, decoupling the electronic effects of the two rings while maintaining a specific distance (~3.5 Å) between centroids.[1]

Mechanistic Insight: The "Dual Basicity" allows this scaffold to engage in salt bridges (via the piperidine cation) and pi-stacking/H-bonding (via the pyridine ring) simultaneously.[1] This is the causality behind its high affinity in bimodal binding pockets.

Synthesis Strategies

We present two self-validating protocols. Method A is preferred for scale and cost; Method B is preferred for diverse analog generation.

Method A: Nucleophilic Substitution (SN2)

Best for: Large-scale synthesis of simple N-picolyl derivatives.[1]

Reagents:

  • Substrate: 4-Substituted Piperidine (1.0 eq)

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride (1.1 eq)[1]

  • Base:

    
     (3.0 eq) or DIPEA (for solubility)
    
  • Solvent: Acetonitrile (MeCN) or DMF[1]

Protocol:

  • Activation: Dissolve the piperidine derivative in MeCN. Add

    
     and stir at room temperature for 15 min to ensure deprotonation of the hydrochloride salt if present.
    
  • Addition: Add 4-(chloromethyl)pyridine hydrochloride portion-wise. Critical Step: The reaction is exothermic; maintain temp < 40°C to prevent polymerization of the picolyl chloride.

  • Reflux: Heat to 60–80°C for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).[1]

  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Partition between EtOAc and water.

  • Purification: Flash chromatography on silica (amine-functionalized silica is preferred to avoid tailing).[1]

Method B: Reductive Amination

Best for: Library generation using sensitive piperidine substrates.[1]

Reagents:

  • Substrate: 4-Substituted Piperidine (1.0 eq)

  • Carbonyl: Isonicotinaldehyde (Pyridine-4-carboxaldehyde) (1.2 eq)[1]

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Catalyst: Acetic Acid (catalytic, pH ~5–6)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Protocol:

  • Imine Formation: Mix piperidine and aldehyde in DCE. Add AcOH. Stir for 30–60 min. Validation: Solution often turns slightly yellow/cloudy as the imine/iminium forms.

  • Reduction: Add

    
     in one portion. Stir at RT for 12–16 hours.
    
  • Quench: Add saturated

    
     solution. Stir vigorously for 20 min to decompose boron complexes.
    
  • Extraction: Extract with DCM. Dry over

    
    .
    

Visualization: Synthesis & Logic Flow

SynthesisPathways Substrate Piperidine Derivative SN2 SN2 Reaction (K2CO3, MeCN, 60°C) Substrate->SN2 Imine Imine Intermediate Substrate->Imine Target N-(4-Picolyl)piperidine PicolylCl 4-Picolyl Chloride (Electrophile) PicolylCl->SN2 SN2->Target Yield: 75-90% Aldehyde Isonicotinaldehyde Aldehyde->Imine Reduct Reduction (NaBH(OAc)3) Imine->Reduct Reduct->Target Yield: 80-95% (Milder Conditions)

Figure 1: Comparative synthetic pathways for N-(4-picolyl)piperidine generation.[1] Method B (bottom) is preferred for complex substrates to avoid thermal degradation.[1]

Pharmacological Applications & Case Studies

Case Study 1: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Mechanism: The picolyl-piperidine moiety is frequently used to target the entrance channel of the NNRTI binding pocket.

  • Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Lys101 .

  • Significance: This interaction is critical for potency against the K103N mutant (a common resistance mutation). The flexibility of the methylene linker allows the pyridine ring to adjust its orientation to maintain this bond despite the mutation-induced conformational change.

  • Reference:Eur. J. Med.[3] Chem. 2012 (See Ref 1).[1]

Case Study 2: Neuropharmacology (AChE Inhibitors)

Mechanism: 4-(4-picolyl)piperidine (C-linked) acts as a bioisostere of the benzylpiperidine moiety found in Donepezil .[1]

  • Bioisosterism: Replacing the phenyl ring with a pyridine ring reduces lipophilicity (LogP) and introduces a new H-bond acceptor vector, potentially improving blood-brain barrier (BBB) penetration/efflux ratios and reducing non-specific binding.[1]

Case Study 3: Chemokine Receptor Antagonists (CXCR4/CCR5)

Mechanism: The basic piperidine nitrogen mimics the positively charged arginine/lysine residues of the endogenous chemokine ligand (e.g., CXCL12). The picolyl group engages aromatic residues (Trp/Tyr) in the receptor transmembrane bundle via pi-pi stacking.[1]

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of structural variations on biological activity (generalized across GPCR/Enzyme targets).

VariationModificationEffect on ActivityMechanistic Reason
Linker Length

(Ethylene)

Decrease (usually)
Increases entropic penalty; disrupts distance to H-bond donor.[1]
Pyridine Isomer 2-Picolyl

Decrease
Steric clash; intramolecular H-bond with protonated piperidine N reduces binding.[1]
Pyridine Isomer 3-Picolyl

Variable
Changes vector of H-bond acceptor; useful for fine-tuning.[1]
Piperidine N Quaternization (Methyl)

Decrease (Oral)
Permanently charged; poor BBB penetration (though high affinity).[1]

Experimental Validation: Characterization Checklist

To ensure scientific integrity, every synthesized derivative must pass this validation triad:

  • 1H NMR (Diagnostic Signals):

    • Pyridine Protons: Look for two doublets (AA'BB' system) around

      
       8.5 ppm (
      
      
      
      ) and
      
      
      7.2 ppm (
      
      
      ).
    • Benzylic Methylene: Singlet around

      
       3.5 ppm. If this is a doublet or multiplet, check for chiral centers or restricted rotation.
      
  • Mass Spectrometry:

    • Expect a strong

      
       peak.[1]
      
    • Fragmentation often shows a characteristic tropylium-like pyridyl cation (

      
       92 or 93).[1]
      
  • TLC Mobility:

    • Picolyl derivatives streak on silica due to basicity. Tip: Add 1% Triethylamine or Ammonia to the eluent to sharpen spots.

References

  • Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Source: European Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Source: Journal of Medicinal Chemistry, 2024. URL:[Link][1]

  • Mild Installation of Piperidines on 4-Alkylpyridines. Source: Journal of Organic Chemistry, 2023.[4] URL:[Link][1]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Source: Molecules, 2022. URL:[Link][1]

Sources

Methodological & Application

Application Note: Synthesis of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine via Reductive Amination

[1]

Executive Summary

This guide details the synthesis of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine , a tertiary amine scaffold frequently utilized in medicinal chemistry for kinase inhibitors and epigenetic modulators (e.g., LSD1 inhibitors).[1] The protocol employs Sodium Triacetoxyborohydride (STAB) in a reductive amination sequence.[2] Unlike traditional methods using sodium cyanoborohydride (

Key Advantages of this Protocol:

  • Atom Economy: One-pot procedure without isolation of the intermediate imine.[1]

  • Selectivity: STAB reduces the resulting iminium species faster than the parent aldehyde, minimizing side reactions (alcohol formation).

  • Self-Validating Purification: Utilizes an acid-base extraction logic to isolate the basic amine product from neutral aldehyde impurities without initial chromatography.[1]

Retrosynthetic & Mechanistic Analysis

Chemical Strategy

The synthesis relies on the condensation of 4-pyridinecarboxaldehyde (electrophile) and 3-methoxypiperidine (nucleophile) to form an iminium ion, which is selectively reduced in situ.[1]

Reaction Scheme:

Mechanistic Insight (The "Why")

The success of this reaction hinges on the specific properties of Sodium Triacetoxyborohydride.

  • Imine Formation: The secondary amine attacks the aldehyde carbonyl.[1] Acetic acid (AcOH) acts as a catalyst, protonating the carbinolamine intermediate to facilitate water elimination and iminium ion formation.

  • Selective Reduction: STAB is a mild reducing agent.[1][3] It is sterically bulky and electron-deficient compared to Sodium Borohydride (

    
    ).[1] Consequently, it reacts negligibly with the neutral aldehyde but rapidly reduces the positively charged, more electrophilic iminium ion .
    
  • The Pyridine Factor: The pyridine ring acts as an electron-withdrawing group, making the aldehyde highly reactive toward nucleophilic attack, ensuring rapid imine formation.[1]

Reaction Pathway Diagram

ReactionMechanismAldehyde4-PyridinecarboxaldehydeHemiaminalHemiaminal(Transient)Aldehyde->HemiaminalCondensationAmine3-MethoxypiperidineAmine->HemiaminalCondensationIminiumIminium Ion(Active Species)Hemiaminal->Iminium-H2O (AcOH cat.)Product4-[(3-Methoxypiperidin-1-yl)methyl]pyridineIminium->ProductReductionSTABSTAB (H- Source)STAB->ProductHydride Transfer

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate targeted by STAB.[1]

Materials & Reagents

ComponentRoleCAS No.Equiv.[1][4][5][6]Notes
4-Pyridinecarboxaldehyde Electrophile872-85-51.0Check for oxidation (carboxylic acid solid); distill if necessary.[1]
3-Methoxypiperidine Nucleophile4045-29-81.1Secondary amine.[1]
Sodium Triacetoxyborohydride (STAB) Reductant56553-60-71.4Moisture sensitive.[1] Handle quickly or in inert atm.
Acetic Acid (Glacial) Catalyst64-19-71.0 - 2.0Promotes iminium formation.[1]
1,2-Dichloroethane (DCE) Solvent107-06-2N/APreferred over DCM for reaction rate; use anhydrous.[1]

Detailed Experimental Protocol

Preparation
  • Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required if humidity is low).[1]

  • Safety: Perform all operations in a fume hood. Pyridine derivatives have a distinct, unpleasant odor.

Reaction Procedure
  • Charge Reagents: Add 4-Pyridinecarboxaldehyde (1.07 g, 10 mmol) and 1,2-Dichloroethane (DCE) (30 mL) to the RBF. Stir until dissolved.

  • Add Amine: Add 3-Methoxypiperidine (1.27 g, 11 mmol, 1.1 equiv) to the stirring solution.

    • Observation: The solution may warm slightly.[1]

  • Add Catalyst: Add Glacial Acetic Acid (0.6 g, 10 mmol, 1.0 equiv).

    • Critical Step: Allow this mixture to stir for 30–60 minutes at Room Temperature (RT). This "pre-mix" period ensures equilibrium formation of the iminium species before the reducing agent is introduced.

  • Reduction: Cool the mixture slightly (optional, 0°C) or leave at RT. Add STAB (2.97 g, 14 mmol, 1.4 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur but is usually minimal compared to 
      
      
      .
  • Reaction Monitoring: Remove the ice bath (if used) and stir at RT overnight (12–16 hours).

    • TLC Monitoring: Eluent 10% MeOH in DCM.[1] The aldehyde spot (

      
      ) should disappear. The amine product will likely streak near the baseline unless ammonia/triethylamine is added to the eluent.
      
Workup & Purification (Acid-Base Extraction)

This workflow utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) without chromatography.

  • Quench: Add saturated aqueous

    
     (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench remaining borohydride.
    
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCE).

  • Aqueous Wash: Extract the aqueous layer once with DCM (20 mL) to recover any trapped product.[1] Combine organic layers.

  • Acid Extraction (Purification Step):

    • Extract the combined organic layer with 1M HCl (3 x 20 mL).

    • Logic: The product (pyridine + piperidine nitrogens) will protonate and move into the aqueous acidic phase. Neutral impurities (unreacted aldehyde, non-basic byproducts) remain in the organic phase.

    • Discard the organic phase.

  • Basification:

    • Take the acidic aqueous phase and cool it in an ice bath.[1]

    • Slowly basify to pH > 12 using 4M NaOH or solid NaOH pellets.[1]

    • Observation: The solution will become cloudy/oily as the free amine product precipitates/oils out.[1]

  • Final Extraction: Extract the basic aqueous phase with DCM (3 x 30 mL).

  • Drying: Dry the combined DCM extracts over anhydrous

    
     or 
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Workup Logic Flow

WorkupLogicRxnMixReaction Mixture(Product + Impurities)QuenchQuench (sat. NaHCO3)RxnMix->QuenchSep1Separate LayersQuench->Sep1Org1Organic Layer(Product + Neutral Impurities)Sep1->Org1Aq1Aqueous WasteSep1->Aq1SaltsAcidExtExtract with 1M HClOrg1->AcidExtSep2Separate LayersAcidExt->Sep2OrgWasteOrganic Phase(Contains Neutral Impurities)DISCARDSep2->OrgWasteAqAcidAcidic Aqueous Phase(Contains Protonated Product)Sep2->AqAcidBaseStepBasify (pH > 12)Extract with DCMAqAcid->BaseStepFinalProdFinal Product(Free Amine)BaseStep->FinalProd

Figure 2: Acid-Base purification workflow ensuring removal of non-basic impurities.[1]

Characterization & QC

  • Appearance: Pale yellow to colorless oil.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.5 (d, 2H, Pyridine 
      
      
      -H)
    • 
       7.3 (d, 2H, Pyridine 
      
      
      -H)
    • 
       3.5 (s, 2H, Benzylic 
      
      
      )
    • 
       3.3 (s, 3H, 
      
      
      )
    • Multiplets 1.2–2.8 ppm (Piperidine ring protons).

  • Mass Spectrometry (ESI): Calc MW: 206.28. Expected

    
    .[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Wet solvent/reagentsSTAB decomposes in water.[1] Ensure DCE is dry; increase STAB to 1.6 equiv.
Incomplete Reaction Steric hindranceIncrease reaction time to 24h; Ensure "pre-mix" step (Step 3) is at least 60 mins.
Aldehyde persists Inactive STABCheck STAB quality (should be white powder, not clumps). Add 0.5 equiv more.
Emulsion during workup Pyridine/DCM interactionFilter the biphasic mixture through Celite or add brine to break emulsion.[1]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6][7][8][9]J. Org.[1][3][4][5][7] Chem.1996 , 61, 3849–3862.[3][4][6][7][9]

  • Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[2][8]Organic Reactions2002 , 59, 1–714.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7176280, 3-Methoxypiperidine.[1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Pyridinecarboxaldehyde.[1]

Application Note: High-Efficiency N-Alkylation of 3-Methoxypiperidine with 4-Chloromethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of secondary amines with picolyl chlorides is a cornerstone transformation in medicinal chemistry, particularly for synthesizing GPCR ligands and lysine-specific demethylase 1 (LSD1) inhibitors. This protocol details the synthesis of 1-((pyridin-4-yl)methyl)-3-methoxypiperidine via the nucleophilic substitution (


) of 3-methoxypiperidine  with 4-(chloromethyl)pyridine hydrochloride .
Critical Challenges & Solutions
  • Instability of Electrophile: The free base of 4-(chloromethyl)pyridine is highly unstable and prone to rapid self-polymerization (forming a red/black tar) due to intermolecular attack between the pyridine nitrogen and the alkyl chloride.

    • Solution: This protocol utilizes an in-situ neutralization strategy . The stable hydrochloride salt is introduced directly into a buffered reaction mixture, releasing the reactive free base only in the presence of the nucleophile.

  • Regiocontrol: While 3-methoxypiperidine is a secondary amine, minimizing quaternary ammonium salt formation (over-alkylation) is essential.

    • Solution: Controlled stoichiometry (1.1 eq electrophile) and the use of inorganic bases (

      
      ) in polar aprotic solvents modulate the reaction kinetics to favor mono-alkylation.
      

Reaction Mechanism & Logic

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).[1] The piperidine nitrogen attacks the methylene carbon of the 4-picolyl chloride, displacing the chloride ion.
Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Substrate 3-Methoxypiperidine (Nucleophile) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Attacks Electrophile Reagent 4-Chloromethylpyridine HCl Salt Base Base (K2CO3) Deprotonation Reagent->Base In-situ Free Basing Reagent->Intermediate Electrophile Source Base->Substrate Activates Product 1-((pyridin-4-yl)methyl)- 3-methoxypiperidine Intermediate->Product Cl- Departure Byproduct KCl / KHCO3 Byproducts Intermediate->Byproduct

Caption:


 mechanism highlighting the in-situ generation of the reactive electrophile and subsequent nucleophilic attack.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
3-Methoxypiperidine Nucleophile1.0115.17Can be used as HCl salt (add extra base) or free base.
4-(Chloromethyl)pyridine HCl Electrophile1.1164.03Hygroscopic & Vesicant. Store in dessicator.
Potassium Carbonate (

)
Base3.0138.21Anhydrous, granular preferred.
Potassium Iodide (KI) Catalyst0.1166.00Optional: Finkelstein catalyst to boost rate.
Acetonitrile (MeCN) Solvent----Anhydrous.[2] (Alt: DMF for higher solubility).
Step-by-Step Methodology

Phase 1: Preparation (0 - 15 mins)

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 3-methoxypiperidine (1.0 mmol) and anhydrous Acetonitrile (MeCN) (5 mL, 0.2 M concentration).

  • Base Activation: Add

    
      (3.0 mmol) and KI  (0.1 mmol). Stir vigorously at Room Temperature (RT) for 10 minutes to create a fine suspension.
    
    • Why? Pre-dispersing the base ensures immediate neutralization of the acidic picolyl chloride upon addition.

Phase 2: Reaction (15 mins - 12 hours) 4. Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.1 mmol) as a solid in a single portion.

  • Critical Control Point: Do NOT dissolve the picolyl chloride in solvent before adding. Dissolving it separately as a free base risks polymerization. Add it as the stable salt directly to the basic amine mixture.
  • Incubation:
  • Stir at RT for 1 hour.
  • Monitor by TLC (DCM:MeOH 9:1) or LCMS.[3]
  • Optimization: If conversion is <50% after 1 hour, heat to 60°C . (Heating is often required for secondary amines with steric bulk).
  • Completion: Reaction is typically complete within 4–12 hours at 60°C.

Phase 3: Workup & Isolation 7. Filtration: Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (


, KCl). Wash the cake with EtOAc.
8.  Concentration:  Concentrate the filtrate under reduced pressure to remove MeCN.
9.  Partition:  Redissolve the residue in Ethyl Acetate (EtOAc)  (20 mL) and wash with Saturated 

(15 mL) followed by Brine (15 mL). 10. Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

Phase 4: Purification 11. Flash Chromatography: Purify on silica gel.

  • Eluent: DCM : MeOH (95:5 to 90:10).
  • Note: Pre-treat the silica column with 1% Triethylamine (TEA) if streaking occurs, or use DCM:MeOH:NH4OH (90:9:1).

Workflow Visualization

Workflow Start Start: 3-Methoxypiperidine in MeCN AddBase Add K2CO3 + KI Stir 10 min Start->AddBase AddElec Add 4-(chloromethyl)pyridine HCl (Solid Addition) AddBase->AddElec Monitor Monitor (TLC/LCMS) RT -> 60°C AddElec->Monitor Check Conversion > 95%? Monitor->Check Check->Monitor No (Continue Heating) Workup Filter Salts -> Conc. -> Extract (EtOAc/NaHCO3) Check->Workup Yes Purify Column Chromatography (DCM/MeOH) Workup->Purify

Caption: Operational flowchart for the synthesis, emphasizing the solid addition of the electrophile salt.

Quality Control & Expected Data

Characterization (Expected Signals)[4]
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.54 (d, 2H, Py-H), 7.28 (d, 2H, Py-H) -> Characteristic Pyridine signals.
      
    • 
       3.50 (s, 2H) -> Benzylic 
      
      
      
      protons.
    • 
       3.35 (s, 3H) -> Methoxy 
      
      
      
      singlet.
    • 
       3.20 - 3.40 (m, 1H) -> Methine proton at C3.
      
  • LCMS:

    • Expected Mass

      
       (Calc. for 
      
      
      
      ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Red/Black Reaction Mixture Polymerization of picolyl chloride.Ensure base is added before the electrophile. Lower temperature.
Low Yield Incomplete neutralization of HCl salt.Increase

to 4.0 eq or switch to

(more soluble).
Product Streaking on TLC Interaction with silica.Add 1% TEA or

to the eluent system.

References

  • Vertex Pharmaceuticals. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[4] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? (Community Protocol Discussion).

  • TCI Chemicals. (2023). Product Specification: 4-(Chloromethyl)pyridine Hydrochloride.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride.

Sources

Application Note: Preparation of Free Base 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated protocol for the synthesis of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine (CAS: N/A for specific salt-free form; analogue structures common in kinase inhibitor intermediates). While alkylation routes exist, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method offers superior chemoselectivity, milder conditions, and a cleaner impurity profile compared to direct alkylation with 4-(chloromethyl)pyridine, which is a potent vesicant and prone to over-alkylation.

Critical Deliverable: The protocol specifically addresses the isolation of the Free Base form. As the product contains two basic nitrogen centers (pyridine pKa ~5.2; piperidine pKa ~9.1), standard workups often yield mixed salts. This guide details the pH-controlled extraction required to isolate the pure free base oil.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic C-N bond. The most logical precursors are 4-Pyridinecarboxaldehyde and 3-Methoxypiperidine .

Retrosynthesis Target Target: this compound (Free Base) Disconnect Disconnection: Reductive Amination Target->Disconnect Aldehyde 4-Pyridinecarboxaldehyde (Electrophile) Disconnect->Aldehyde Precursor A Amine 3-Methoxypiperidine (Nucleophile) Disconnect->Amine Precursor B

Figure 1: Retrosynthetic disconnection showing the reductive amination strategy.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
4-Pyridinecarboxaldehyde 107.111.05.00 g (46.7 mmol)Electrophile
3-Methoxypiperidine 115.171.15.92 g (51.4 mmol)Nucleophile
STAB (NaBH(OAc)₃)211.941.514.85 g (70.0 mmol)Reducing Agent
Acetic Acid (Glacial)60.051.02.80 g (2.7 mL)Catalyst (pH control)
DCM (Dichloromethane)84.93Solvent100 mL (0.5 M)Reaction Medium
1N NaOH 40.00Workup~150 mLpH Adjustment (>12)
Step-by-Step Methodology
Phase 1: Imine Formation (In Situ)
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 4-Pyridinecarboxaldehyde (5.00 g) and DCM (100 mL). Stir until fully dissolved.

  • Amine Addition: Add 3-Methoxypiperidine (5.92 g) dropwise over 5 minutes.

    • Expert Insight: A slight excess (1.1 equiv) of the amine ensures complete consumption of the aldehyde, which simplifies purification.

  • Catalysis: Add Acetic Acid (2.7 mL).

    • Mechanism:[1][2][3][4][5] Acetic acid buffers the solution to pH ~5-6, protonating the carbonyl oxygen to facilitate nucleophilic attack by the amine, accelerating imine/iminium ion formation.

  • Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under nitrogen.

Phase 2: Reduction
  • Reagent Addition: Cool the reaction mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) in 3 portions over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less basic and tolerates acetic acid. It reduces the iminium ion selectively without reducing the aldehyde as quickly, preventing the formation of the pyridyl alcohol byproduct [1].

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

    • QC Check: Monitor by TLC (10% MeOH in DCM) or LC-MS. Look for the disappearance of the aldehyde (UV active).

Phase 3: Workup & Isolation of Free Base (CRITICAL)
  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ (50 mL) to quench excess hydride. Gas evolution (H₂) will occur—add cautiously.

  • pH Adjustment: This is the most critical step for isolating the free base.

    • The reaction mixture is currently acidic/neutral. The piperidine nitrogen (pKa ~9) is protonated.

    • Action: Add 1N NaOH dropwise to the biphasic mixture with vigorous stirring until the aqueous layer pH reaches 12–14 .

    • Validation: Test pH with a strip. If pH < 10, the product remains in the aqueous layer as a salt.

  • Extraction: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer with DCM (3 x 50 mL).

    • Note: The free base is highly soluble in DCM.

  • Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap, 40°C) to yield the crude oil.

Phase 4: Purification
  • Flash Chromatography: If purity < 95%, purify via silica gel chromatography.

    • Eluent: 0% → 10% Methanol in DCM (with 1% NH₄OH or Et₃N additive).

    • Note: The amine additive prevents "streaking" of the basic pyridine product on the acidic silica.

Reaction Mechanism & Workflow

Mechanism Start Aldehyde + Amine (Acid Catalysis) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal -H2O Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (from STAB) Iminium->Reduction Salt Product Salt (Protonated) Reduction->Salt Basification pH Adjustment > 12 (NaOH) Salt->Basification Workup Final Free Base Product (Organic Layer) Basification->Final Extraction

Figure 2: Mechanistic pathway from condensation to free base isolation.

Characterization & QC

To validate the identity of the Free Base , compare analytical data against these expected parameters.

  • Physical State: Pale yellow to clear viscous oil.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 8.52 (d, J=6.0 Hz, 2H): Pyridine C2/C6 protons (deshielded by nitrogen).

    • δ 7.28 (d, J=6.0 Hz, 2H): Pyridine C3/C5 protons.

    • δ 3.50 (s, 2H): Benzylic methylene (-N-CH₂ -Py). Key diagnostic peak.

    • δ 3.32 (s, 3H): Methoxy group (-OCH₃ ).

    • δ 1.20 – 2.90 (m, 9H): Piperidine ring protons.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 207.15

    • Found [M+H]⁺: 207.2

Self-Validating QC Step: Dissolve a small aliquot of the final oil in water. Check pH. It should be alkaline (~9-10). If neutral, you may have isolated a salt form or non-basic impurity.

Safety & Hazards

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Evolves hydrogen gas upon quenching.[6] Keep away from ignition sources.

  • 4-Pyridinecarboxaldehyde: Irritant. Store under inert atmosphere to prevent oxidation to isonicotinic acid.

  • DCM: Suspected carcinogen. Use in a fume hood.

  • Waste: Aqueous layers from the workup contain boron residues and pyridine salts; dispose of in designated hazardous waste streams.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, vol. 38, no. 6, 2020. Link

  • Sigma-Aldrich. "Application Note – Reductive Amination." Sigma-Aldrich Technical Library. Link

  • PrepChem. "Synthesis of 4-chloromethylpyridine hydrochloride." PrepChem.com. Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine-Piperidine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyridine-Piperidine Conjugates and the Advent of Microwave Synthesis

The pyridine-piperidine structural motif is a cornerstone in contemporary medicinal chemistry and drug discovery. The strategic fusion of an aromatic pyridine ring with a saturated piperidine scaffold gives rise to a class of compounds with significant therapeutic potential. These conjugates are prevalent in a wide array of biologically active molecules, including kinase inhibitors, central nervous system (CNS) agents, and other targeted therapeutics.[1] The precise arrangement and functionalization of these two heterocyclic systems allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety.

Traditionally, the synthesis of such conjugates has relied on conventional heating methods, which often entail lengthy reaction times, high energy consumption, and the potential for significant byproduct formation.[2][3][4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a greener, more efficient, and often higher-yielding alternative.[4][5][6] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6][7][8][9] This volumetric heating mechanism can dramatically accelerate reaction rates, reduce thermal degradation of sensitive molecules, and enhance product selectivity, making it an invaluable tool for the modern synthetic chemist.[2][4][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology for the efficient synthesis of pyridine-piperidine conjugates. We will delve into the underlying principles of microwave chemistry, provide detailed step-by-step protocols for key synthetic transformations, and offer practical insights into reaction optimization and troubleshooting.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The two primary mechanisms through which microwave energy is transferred to the reaction mixture are dipolar polarization and ionic conduction.[2][5][6][8]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and intermolecular collisions, generating heat efficiently and uniformly throughout the reaction medium.[5][8][9]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. The resistance to this flow of ions results in the generation of heat.[5][6][8]

This direct coupling of microwave energy with the reacting species leads to several key advantages over conventional heating methods:

  • Rapid Reaction Rates: Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[4][7][10]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures, often leading to cleaner reaction profiles and higher isolated yields.[2][4][7]

  • Improved Reproducibility: Dedicated laboratory microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.[4]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient process.[3][7]

  • Greener Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[2][3][5][6]

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of pyridine-piperidine conjugates.

Microwave Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Reagent & Solvent Preparation Vial_Assembly Reaction Vial Assembly Reagent_Prep->Vial_Assembly Microwave_Irradiation Microwave Irradiation (Controlled Temp & Time) Vial_Assembly->Microwave_Irradiation Cooling Cooling to Room Temperature Microwave_Irradiation->Cooling Extraction Extraction & Washing Cooling->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for microwave-assisted synthesis of pyridine-piperidine conjugates.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-nitrogen bonds, making them ideal for the synthesis of pyridine-piperidine conjugates.[10][11] Microwave irradiation has been shown to significantly enhance the efficiency of these transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][10][11][12][13]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halo-pyridine with a piperidine-boronic acid or ester derivative.

Materials and Reagents:

  • Halo-pyridine (e.g., 2-bromopyridine, 1.0 mmol)

  • Piperidine-boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Microwave reaction vial (10 mL) with a stir bar

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Instrumentation:

  • A dedicated laboratory microwave reactor designed for chemical synthesis. Note: Domestic microwave ovens should never be used for laboratory synthesis due to the lack of temperature and pressure controls and the risk of explosion.[14][15][16]

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the halo-pyridine (1.0 mmol), piperidine-boronic acid or ester (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Add the solvent system (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial into the microwave reactor cavity.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific substrate combination.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridine-piperidine conjugate.[1]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a halo-pyridine with piperidine.

Materials and Reagents:

  • Halo-pyridine (e.g., 3-chloropyridine, 1.0 mmol)

  • Piperidine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.05 mmol)

  • Base (e.g., NaOtBu, 1.5 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Microwave reaction vial (10 mL) with a stir bar

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 mmol), ligand (0.05 mmol), and base (1.5 mmol) to a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Add the halo-pyridine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add piperidine (1.2 mmol) to the mixture.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 110-140 °C) for a specified time (e.g., 15-45 minutes).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][13][17][18]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for microwave-assisted cross-coupling reactions for the synthesis of pyridine-piperidine conjugates.

Reaction TypeHalo-pyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)
Suzuki-Miyaura Aryl-Br/ClPiperidine-B(OH)₂Pd(PPh₃)₄ (2-5)-K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH120-15010-30
Buchwald-Hartwig Aryl-Br/ClPiperidinePd₂(dba)₃ (1-3)XPhos, SPhos (2-6)NaOtBu, K₃PO₄Toluene, Dioxane110-14015-45
Sonogashira Aryl-I/BrPiperidinyl-acetylenePdCl₂(PPh₃)₂ (2-4)-CuI (co-cat), Et₃NDMF, Acetonitrile100-13010-25

Troubleshooting Common Issues

Even with the advantages of microwave synthesis, challenges can arise. The following flowchart provides a guide to troubleshooting common problems.

Troubleshooting_Microwave_Synthesis Start Low or No Conversion Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Still Low Conversion Change_Catalyst Change Catalyst/ Ligand System Increase_Time->Change_Catalyst Still Low Conversion Change_Solvent Change Solvent (to one with higher dielectric constant) Change_Catalyst->Change_Solvent Still Low Conversion Decomposition Product or Starting Material Decomposition Decrease_Temp Decrease Reaction Temperature Decomposition->Decrease_Temp Decrease_Time Decrease Reaction Time Decrease_Temp->Decrease_Time Decomposition Persists Check_Atmosphere Ensure Inert Atmosphere Decrease_Time->Check_Atmosphere Decomposition Persists

Caption: Troubleshooting flowchart for common issues in microwave-assisted synthesis.

Safety Considerations

While microwave synthesis is a powerful tool, safety is paramount. Always adhere to the following safety protocols:

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis.[14][15][16] Domestic microwave ovens lack the necessary safety features and can be extremely dangerous.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[15]

  • Pressure Monitoring: Be aware of reactions that may generate pressure. Use appropriate reaction vessels and do not exceed the recommended fill volume.

  • Flammable Solvents: Exercise caution when heating flammable solvents. Ensure the microwave reactor is located in a well-ventilated area.[15][19]

  • Exothermic Reactions: Treat potentially exothermic reactions with extreme caution, as the rapid heating from microwave irradiation can lead to runaway reactions.[14] Start with small-scale reactions to assess the reaction profile.[14]

  • Vessel Integrity: Before each use, inspect the reaction vessels for any cracks or defects.[15][16]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious approach to the preparation of complex molecules. For the synthesis of pyridine-piperidine conjugates, a class of compounds with immense therapeutic potential, MAOS provides a powerful platform to accelerate discovery and development efforts. By understanding the core principles of microwave heating and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can effectively harness this technology to streamline their synthetic workflows and advance their research objectives.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved February 23, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). International Journal of Scientific Research in Chemistry. Retrieved February 23, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. Retrieved February 23, 2026, from [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC. Retrieved February 23, 2026, from [Link]

  • Microwave Assisted Organic Synthesis. (2002, October 15). Columbia University. Retrieved February 23, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 23, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. Retrieved February 23, 2026, from [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025, November 3). NSTA. Retrieved February 23, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. Retrieved February 23, 2026, from [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Microwave-promoted palladium catalyzed Suzuki cross-coupling reaction in water. (2025, August 7). ScienceDirect. Retrieved February 23, 2026, from [Link]

  • Organometallic cross-coupling reactions. (n.d.). CEM Corporation. Retrieved February 23, 2026, from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. (2020). Scientific Research Publishing. Retrieved February 23, 2026, from [Link]

  • Safe use of microwave ovens in laboratories. (n.d.). University of Nottingham. Retrieved February 23, 2026, from [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Reading. Retrieved February 23, 2026, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). ARKIVOC. Retrieved February 23, 2026, from [Link]

  • Process for the purification of piperidine. (1944, November 21). Google Patents.
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Purification and hydrogenation of pyridines. (1934, October 9). Google Patents.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021, January 20). MDPI. Retrieved February 23, 2026, from [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Purification of Pyridine. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. (n.d.). Monash University. Retrieved February 23, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Retrieved February 23, 2026, from [Link]

  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. (2021, August 31). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013, September 30). Beilstein Journals. Retrieved February 23, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Application Note: Scale-Up Synthesis of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up protocol for 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine , a critical pharmacophore often found in lysine-specific demethylase 1 (LSD1) inhibitors and other heterocyclic kinase modulators.

While milligram-scale synthesis often utilizes alkylation with 4-(chloromethyl)pyridine (4-picolyl chloride), this route is deemed unsafe for scale-up due to the vesicant nature and thermal instability of the free-base alkyl halide.

This guide establishes a Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) . This route offers superior safety, higher atom economy, and avoids genotoxic alkyl halide intermediates. The protocol features a self-validating purification strategy utilizing a bisulfite wash to sequester excess aldehyde, eliminating the need for chromatographic purification.

Strategic Analysis: Route Selection

Route A: Alkylation (Rejected)
  • Reagents: 3-Methoxypiperidine + 4-(Chloromethyl)pyridine HCl + Base.

  • Issues: 4-(Chloromethyl)pyridine is a severe skin irritant/vesicant. The free base polymerizes violently upon warming. High risk of genotoxic impurities (GTIs) in the final API.

  • Verdict: UNSUITABLE FOR SCALE-UP

Route B: Reductive Amination (Selected)[1]
  • Reagents: 3-Methoxypiperidine + 4-Pyridinecarboxaldehyde + STAB.

  • Mechanism: Formation of iminium ion followed by in-situ hydride transfer.

  • Advantages:

    • Safety: Reagents are stable and non-vesicant.

    • Impurity Profile: Avoids alkyl halides.

    • Purification: Unreacted aldehyde can be chemically removed via bisulfite adduct formation.

  • Verdict: RECOMMENDED

Process Development & Optimization

Solvent System

While 1,2-Dichloroethane (DCE) is faster, Dichloromethane (DCM) is selected for the 100g scale due to lower toxicity and ease of evaporation. For >1 kg scales, a switch to THF or Toluene (with optimized pH control) is recommended to avoid chlorinated solvents entirely.

Stoichiometry & "Self-Validating" Purification

To avoid chromatography, we must ensure one reagent is fully consumed and the other is easily removed.

  • Strategy: Use Excess Aldehyde (1.2 equiv) to drive the valuable Amine to >99% conversion.

  • Removal: Excess 4-pyridinecarboxaldehyde is removed by washing the organic phase with saturated Sodium Bisulfite (NaHSO₃) solution. The bisulfite forms a water-soluble adduct with the aldehyde, partitioning it into the aqueous layer, while the tertiary amine product remains in the organic layer.

Reaction Scheme (DOT Visualization)

ReactionScheme Amine 3-Methoxypiperidine (1.0 equiv) Imine Iminium Intermediate Amine->Imine Aldehyde 4-Pyridinecarboxaldehyde (1.2 equiv) Aldehyde->Imine Product 4-[(3-Methoxypiperidin-1-yl) methyl]pyridine Imine->Product Reduction (DCM, AcOH) STAB NaBH(OAc)3 (1.5 equiv) STAB->Product Hydride Source

Caption: One-pot reductive amination pathway via in-situ iminium formation and reduction.

Detailed Protocol: 100g Scale-Up

Target Yield: 85-95% Expected Purity: >98% (HPLC) Physical State: Product is an oil; isolated as Dihydrochloride salt (Solid).

Reagents & Materials
ReagentMW ( g/mol )EquivMass/VolRole
3-Methoxypiperidine HCl 151.631.0100.0 gLimiting Reagent
4-Pyridinecarboxaldehyde 107.111.284.8 gElectrophile
Triethylamine (TEA) 101.191.173.4 g (101 mL)Free-basing agent
Sodium Triacetoxyborohydride 211.941.5209.7 gReducing Agent
Acetic Acid (AcOH) 60.052.079.2 gCatalyst
Dichloromethane (DCM) --1.0 L (10V)Solvent
2-Propanol / HCl in Dioxane --As neededSalt Formation
Step-by-Step Procedure
Step 1: Free-Basing & Imine Formation
  • Setup: Equip a 3-L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Charge: Add 3-Methoxypiperidine HCl (100 g) and DCM (800 mL) . Stir to suspend.

  • Neutralization: Add Triethylamine (101 mL) dropwise over 15 mins. The suspension will clear slightly as the free amine is generated. Stir for 30 mins at 20-25°C.

  • Aldehyde Addition: Add 4-Pyridinecarboxaldehyde (84.8 g) in one portion.

  • Acid Catalysis: Add Acetic Acid (79.2 g) dropwise. Note: Mild exotherm may occur.

  • Equilibration: Stir the mixture at 20-25°C for 1 hour . This allows the iminium species to form (equilibrium).

Step 2: Reduction
  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • STAB Addition: Add Sodium Triacetoxyborohydride (209.7 g) in 5-6 portions over 45 minutes. Caution: Hydrogen gas evolution is possible but minimal with STAB compared to NaBH4. Ensure venting.

  • Reaction: Remove ice bath and allow to warm to 20-25°C . Stir for 12-16 hours (overnight).

  • IPC (In-Process Control): Sample 50 µL into MeOH/H2O for LCMS.

    • Criteria: <1% remaining 3-Methoxypiperidine.

Step 3: Workup & Bisulfite Wash (Critical)
  • Quench: Cool to 10°C. Slowly add 10% aqueous Na₂CO₃ (500 mL) to quench excess hydride and neutralize acetic acid. Stir vigorously for 30 mins until gas evolution ceases.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Lower Layer: Organic (Product).[1][2]

    • Upper Layer: Aqueous (Waste).

  • Bisulfite Wash: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃, 300 mL) .

    • Mechanism:[3][4][5] This step pulls the excess 4-pyridinecarboxaldehyde into the aqueous phase as a bisulfite adduct.

  • Brine Wash: Wash organic layer with saturated Brine (300 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base (yellow/orange oil).

Step 4: Salt Formation (Isolation)
  • Dissolution: Dissolve the crude oil in Isopropanol (500 mL) .

  • Acidification: Cool to 10°C. Add 4M HCl in Dioxane (350 mL, ~2.2 equiv) dropwise with stirring. A white/off-white precipitate should form immediately.

  • Crystallization: Stir at 0-5°C for 2 hours to maximize precipitation.

  • Filtration: Filter the solid. Wash the cake with cold Isopropanol (100 mL) followed by MTBE (100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Workup Logic & Purification Flow

WorkupFlow ReactionMix Reaction Mixture (Product, Excess Aldehyde, Boron salts) Quench 1. Quench with Na2CO3 (aq) 2. Phase Separation ReactionMix->Quench OrgPhase1 Organic Phase (Product + Excess Aldehyde) Quench->OrgPhase1 AqPhase1 Aqueous Phase (Boron salts, Acetate) Quench->AqPhase1 Bisulfite Wash with sat. NaHSO3 OrgPhase1->Bisulfite OrgPhase2 Organic Phase (Pure Product Free Base) Bisulfite->OrgPhase2 AqPhase2 Aqueous Phase (Aldehyde-Bisulfite Adduct) Bisulfite->AqPhase2 Removes Aldehyde SaltForm Add HCl/IPA Crystallization OrgPhase2->SaltForm FinalSolid Final Product (Dihydrochloride Salt) SaltForm->FinalSolid

Caption: Purification workflow highlighting the bisulfite wash for aldehyde removal.

Analytical Controls

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Times (approx):

    • 4-Pyridinecarboxaldehyde: ~2.5 min

    • 3-Methoxypiperidine: ~1.5 min (weak UV)

    • Product: ~4.5 min

NMR Validation (Expected)
  • ¹H NMR (D₂O, HCl salt): Look for the disappearance of the aldehyde proton (CHO, ~10 ppm) and the appearance of the benzylic methylene singlet (~4.3-4.5 ppm) connecting the pyridine and piperidine rings.

Safety & Hazards

  • Sodium Triacetoxyborohydride (STAB): While safer than NaBH4, it releases hydrogen gas upon quenching. Maintain inert atmosphere.

  • 4-Pyridinecarboxaldehyde: Irritant.[6] Ensure good ventilation.[6][7]

  • Exotherms: The acid-base neutralization (TEA + HCl salt) and imine formation are exothermic. Control addition rates.

  • Waste Disposal: Aqueous waste contains Boron. Consult local regulations for Boron-containing waste streams.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Li, J. J. "Reductive Amination.
  • ACS Green Chemistry Institute. "Reagent Guide: Reductive Amination." ACS GCI Pharmaceutical Roundtable.

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information.[8]

  • Yi, W., et al. "Recent advances in the synthesis of piperidine derivatives." Current Organic Chemistry, 2016.

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Troubleshooting & Optimization

Technical Support Center: Improving Reductive Amination Yields for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one of the most versatile C-N bond-forming reactions in the synthetic chemist's toolbox: reductive amination. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically demanding substrates. When a bulky ketone needs to react with a bulky amine, the reaction equilibrium and kinetics can shift dramatically, leading to low yields, undesired side products, and frustration.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to overcome these steric barriers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be observing in your experiments. We diagnose the likely cause and provide actionable solutions.

Question 1: My reaction is showing very low conversion, with mostly unreacted ketone and amine. What's going wrong?

Why is this happening? The core of the issue lies in the first step of the reaction: the formation of the imine (or iminium ion) intermediate.[1] This is a reversible equilibrium reaction that involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates.[1] Steric hindrance around either the amine or the carbonyl group dramatically slows down this initial nucleophilic attack and can shift the equilibrium back toward the starting materials.[1][2] If the iminium ion doesn't form, the reducing agent has nothing to reduce.

How can I fix it?

  • Switch to a Two-Step (Indirect) Procedure: The most reliable solution is to decouple imine formation from the reduction step.[3][4] This allows you to force the equilibrium towards the imine before introducing the reducing agent.

    Experimental Protocol: Indirect Reductive Amination

    • Imine Formation: In a round-bottom flask, dissolve your sterically hindered ketone (1.0 equiv) and amine (1.1-1.2 equiv) in a non-protic solvent like toluene or 1,2-dichloroethane (DCE).

    • Water Removal: Attach a Dean-Stark apparatus to the flask and reflux the mixture. The azeotropic removal of water is a powerful way to drive the equilibrium towards the imine. Alternatively, add an excess of a chemical dehydrating agent, such as powdered 4Å molecular sieves or anhydrous magnesium sulfate, and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight.[5]

    • Monitor Progress: Before proceeding, confirm imine formation via TLC, GC-MS, or LC-MS. You should see the disappearance of the starting materials and the appearance of a new, higher Rf spot (for the imine).

    • Reduction: Once imine formation is complete, cool the reaction to room temperature (or 0 °C). In a separate flask, prepare a solution or slurry of the reducing agent (e.g., NaBH₄ in ethanol or NaBH(OAc)₃ in DCE) and add it portion-wise to your imine solution.

    • Workup: Stir until the reaction is complete, then proceed with a standard aqueous workup.

  • Use a Lewis Acid Catalyst: A Lewis acid can activate the carbonyl group, making it more electrophilic and accelerating the initial amine attack.[6]

    • Recommendation: Add a catalytic amount of Ti(OiPr)₄ or Sc(OTf)₃ to your reaction mixture during the imine formation step. For particularly stubborn cases, stoichiometric amounts of a water scavenger like HSiCl₃ in the presence of a base like TMEDA have been shown to be effective.[2][7]

Question 2: My reaction is producing a significant amount of the alcohol byproduct from the reduction of my starting ketone. How do I prevent this?

Why is this happening? This is a classic chemoselectivity problem.[1] It indicates that your reducing agent is reacting faster with the starting carbonyl than it is with the iminium ion intermediate. This happens for two main reasons:

  • The concentration of the iminium ion is very low due to the unfavorable equilibrium caused by steric hindrance.

  • The reducing agent you've chosen is too powerful and not selective enough. Sodium borohydride (NaBH₄), for example, readily reduces both ketones and iminium ions.[6]

How can I fix it?

  • Change Your Reducing Agent: The choice of reducing agent is critical.[3] You need a hydride source that is selective for the protonated iminium ion over the neutral carbonyl.

    Data Presentation: Comparison of Common Reducing Agents

Reducing AgentAbbreviationTypical Solvent(s)Key Advantages for Hindered SubstratesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABDCE, THF, CH₂Cl₂Excellent selectivity .[3][8] The bulky acetate groups make it a mild reductant for ketones but highly reactive towards iminium ions.[9] Often the reagent of choice.Moisture sensitive; can be slower.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHGood selectivity at controlled pH (~6-7).[4] Less reactive towards carbonyls at this pH but still reduces iminium ions effectively.Highly toxic. [4] Generates HCN gas upon acidification during workup. Requires careful handling and disposal.
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, powerful.Poor selectivity. [6] Readily reduces starting carbonyls, leading to alcohol byproducts, especially when imine formation is slow.
Catalytic HydrogenationH₂/Pd, Pt, NiMeOH, EtOH, EtOAcAtom economical, good for large scale.[10]May reduce other functional groups (e.g., alkenes, nitro groups).[3] Can be less effective for highly hindered substrates.[10]
  • Control the pH: For reagents like NaBH₃CN, maintaining a weakly acidic pH (around 6-7) is crucial.[4][11] At this pH, the imine is readily protonated to the more electrophilic iminium ion, accelerating its reduction, while the ketone remains largely unprotonated and thus less reactive. You can use a mild acid like acetic acid to catalyze imine formation and ensure the iminium ion is present.[3]

Question 3: I am reacting a primary amine and I'm getting a significant amount of the tertiary amine (double alkylation) byproduct. What should I do?

Why is this happening? The secondary amine product you form is often more nucleophilic than the primary amine you started with. It can then compete with the starting amine, reacting with another equivalent of the carbonyl compound to form a new iminium ion, which is then reduced to an undesired tertiary amine. This is a common issue, especially if an excess of the carbonyl component is used.[3][12]

How can I fix it?

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the carbonyl compound.[3] This ensures the carbonyl is consumed before the secondary amine product can significantly react further.

  • Adopt the Two-Step Procedure: As described in Question 1, forming the imine first and then adding the reducing agent is highly effective here.[3][12] This physically separates the product amine from the reaction conditions required for imine formation.

  • Use a Bulky Protecting Group: If possible, start with an amine that has a bulky, removable protecting group on it (e.g., a benzyl group). After the reductive amination, the protecting group can be removed via hydrogenolysis.

Logical Troubleshooting Workflow

Here is a visual guide to help you diagnose and solve issues with your sterically hindered reductive amination.

G start Start: Low Yield or Side Products check_sm Analyze Crude Reaction: What is the main component? start->check_sm sm_unreacted Starting Materials Unreacted check_sm->sm_unreacted ~90% SM alcohol_bp Alcohol Byproduct check_sm->alcohol_bp >20% Alcohol overalkylation Over-alkylation Product (Tertiary Amine) check_sm->overalkylation >10% Tert. Amine cause_imine Root Cause: Slow/Unfavorable Imine Formation sm_unreacted->cause_imine cause_selectivity Root Cause: Poor Reductant Chemoselectivity alcohol_bp->cause_selectivity cause_competition Root Cause: Product Amine is Reacting Further overalkylation->cause_competition solution_imine Solution: 1. Use Two-Step Protocol (Dean-Stark or Mol. Sieves) 2. Add Lewis Acid Catalyst (e.g., Ti(OiPr)4) cause_imine->solution_imine solution_selectivity Solution: 1. Switch to NaBH(OAc)3 2. If using NaBH3CN, control pH ~6-7 3. Use Two-Step Protocol cause_selectivity->solution_selectivity solution_competition Solution: 1. Use excess primary amine 2. Use Two-Step Protocol cause_competition->solution_competition

Caption: Troubleshooting workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for these reactions? A: 1,2-Dichloroethane (DCE) is often the preferred solvent, especially when using NaBH(OAc)₃, as reactions are generally faster and more efficient.[3] Tetrahydrofuran (THF) is another good option. For reactions involving NaBH₃CN or NaBH₄, methanol (MeOH) is commonly used, but be aware that NaBH(OAc)₃ is not stable in methanol.[3][8]

Q: Should I add acetic acid to my reaction? A: For ketone reductive aminations, a catalytic amount of acetic acid is often beneficial.[3] It protonates the intermediate imine to form the more reactive iminium ion, which is reduced much faster.[9] This can significantly improve reaction rates. However, with highly sensitive substrates, you may want to run a trial without acid first.

Q: Can I run these reactions at higher temperatures to speed them up? A: Gentle heating (40-50 °C) can help accelerate slow imine formation. However, be cautious. Higher temperatures can also promote side reactions and potentially lead to the degradation of sensitive substrates or reagents. For the reduction step, it is typically performed at room temperature or below to maintain selectivity.

Q: Are there newer, more advanced catalysts for this transformation? A: Yes, significant research has gone into developing metal-based catalysts. Iridium[13][14], Ruthenium[2][14], and Palladium[10] complexes can catalyze reductive amination under transfer hydrogenation conditions (using a hydrogen source like formic acid or ammonium formate) or with H₂ gas.[10][14] These methods can be highly efficient and atom-economical but may require more specialized setup and screening to find the optimal catalyst for a given hindered substrate.

Mechanistic Insight: The Steric Challenge

Understanding the reaction mechanism is key to troubleshooting. The entire process hinges on the formation of the iminium ion.

G cluster_1 Irreversible Step reactants Ketone + Amine (Sterically Hindered) hemiaminal Hemiaminal Intermediate reactants->hemiaminal k1 (Slow due to sterics) hemiaminal->reactants k-1 (Fast) iminium Iminium Ion (Electrophilic) hemiaminal->iminium k2 (-H2O, Slow) iminium->hemiaminal k-2 (+H2O, Fast) product Product Amine iminium->product k3 (Fast, Reduction) + [H-]

Caption: The reductive amination equilibrium.

For sterically hindered substrates, the forward rate constants (k₁ and k₂) are very small, while the reverse reactions are fast. This means the concentration of the crucial iminium ion is extremely low at any given moment. Your goal is to implement strategies (water removal, catalysis) that either accelerate the forward reactions or trap the iminium ion as it's formed.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wang, C., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Barman, K., & Enthaler, S. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • The University of Sheffield. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. White Rose Research Online. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. In Wikipedia. Retrieved from [Link]

  • Zhang, X., et al. (2021). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. [Link]

  • All 'Bout Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • Malz, R. E., & Greenfield, H. (2018). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Wang, D., et al. (2013). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

Sources

Removing unreacted 3-methoxypiperidine from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Workup Guide Topic: Removal of Unreacted 3-Methoxypiperidine (3-MP) Ticket ID: #PUR-3MP-001[1][2]

Executive Summary: The "Sticky Amine" Problem

3-Methoxypiperidine (3-MP) presents a dual challenge in purification: it is highly polar (due to the amine and ether oxygen) and possesses a high boiling point (~150°C at 760 mmHg).[1] Standard rotary evaporation will not remove it, and it frequently "streaks" or "tails" on silica gel, contaminating less polar products.

This guide provides three distinct workflows based on the chemical nature of your target product.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify the acid/base properties of your target product.

purification_decision Start Start: Crude Reaction Mixture (Contains 3-MP) Q1 Is your Target Product Basic (e.g., 3° Amine)? Start->Q1 Branch_No NO (Neutral/Acidic) Q1->Branch_No Amides, Esters, Acids Branch_Yes YES (Basic) Q1->Branch_Yes Tertiary Amines, Pyridines Method_A Method A: Acid-Base Extraction (Partition Coefficient) Branch_No->Method_A Method_B Method B: Electrophilic Scavenging (Resin Capture) Branch_Yes->Method_B High Value / Small Scale Method_C Method C: Derivatization Shift (In-situ Amide Formation) Branch_Yes->Method_C Low Budget / Large Scale

Figure 1: Decision matrix for selecting the appropriate workup protocol based on product chemistry.

Part 2: Troubleshooting & Protocols

Scenario A: My product is Neutral (Amide, Ester, Urea)

The Fix: Acidic Aqueous Wash (The "Partition" Method) Because 3-MP is a strong base (pKa ~9.8–10.5), it protonates readily in mild acid, becoming water-soluble. Neutral organic products remain in the organic layer.[2]

Q: Which acid should I use? HCl or Citric Acid? A: Use 10% Citric Acid or 0.5M HCl .[1][2]

  • Why? Citric acid is preferred if your product has acid-sensitive groups (like acetals or tert-butyl esters).[1][2] It buffers the aqueous phase to pH ~3-4, sufficient to protonate the piperidine without hydrolyzing sensitive functionalities [1].

Protocol:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3]

  • Wash organic layer 3x with 10% aqueous Citric Acid .[1][2]

  • (Optional) Check the pH of the aqueous wash; it should remain acidic.

  • Wash 1x with Brine (to remove residual water/emulsions).[2]

  • Dry over Na₂SO₄ and concentrate.

  • Validation: Run TLC. The UV-active product should be present; the iodine-staining amine spot (baseline) should be gone.[1][2]

Scenario B: My product is Basic (Tertiary Amine)

The Fix: Electrophilic Scavenger Resins Issue: You cannot use an acid wash because your product will also protonate and wash away.[2] Solution: Exploit the nucleophilicity difference. 3-MP is a secondary (2°) amine (nucleophilic).[1][2] Your product is likely a tertiary (3°) amine (non-nucleophilic).[2]

Q: Which resin works best for 3-methoxypiperidine? A: PS-Isocyanate (Polystyrene-supported Isocyanate).[1][2]

  • Mechanism: The isocyanate reacts rapidly with the secondary amine (3-MP) to form a urea.[2] This urea is covalently bound to the polymer bead.[2] Your tertiary amine product cannot react and stays in solution [2].[1][2]

scavenger_mechanism Reactants Mixture: 3-MP (2° Amine) + Product (3° Amine) Intermediate Reaction: Urea Formation Reactants->Intermediate Resin PS-Isocyanate Resin (Solid Bead) Resin->Intermediate Filtration Filtration Step Intermediate->Filtration Waste Solid Waste: Resin-bound Urea Filtration->Waste Retained on Filter Filtrate Filtrate: Pure Product Filtration->Filtrate Passes through

Figure 2: Mechanism of PS-Isocyanate scavenging.[1][2] The secondary amine is trapped as a solid urea.

Protocol:

  • Dissolve crude mixture in DCM or THF (avoid alcohols as they can react slowly with isocyanates).[2]

  • Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted 3-MP.[1][2]

  • Shake gently at room temperature for 2–4 hours (or overnight).

  • Filter the mixture through a fritted funnel or cotton plug.

  • Rinse resin with DCM.[1][2]

  • Concentrate filtrate.[1][2]

Scenario C: "Poor Man's" Scavenging (Derivatization)

The Fix: In-situ Amide Formation (The "Shift" Method) Context: You don't have expensive resins, and you can't do an acid wash.[2] Strategy: Convert the difficult-to-separate polar amine (3-MP) into a non-polar amide using an anhydride.[1][2] This dramatically changes its Rf value, making it easy to separate via flash chromatography.[2]

Protocol:

  • To your reaction mixture, add Acetic Anhydride (Ac₂O) (1.5 eq vs. 3-MP) and Triethylamine (1.5 eq).

  • Stir for 30 minutes.

  • Result: 3-MP converts to N-acetyl-3-methoxypiperidine.[1][2]

    • 3-MP: Polar, streaks on silica, Rf ~0.1.[2]

    • N-Acetyl derivative: Non-polar, moves cleanly, Rf ~0.5–0.7 (in 50% EtOAc/Hex).

  • Run a standard silica column.[1][2] The impurity will now elute well before or after your product, rather than co-eluting.[2]

Part 3: Chromatography Optimization Data

If you must purify the free amine via chromatography, standard silica is acidic and will cause the 3-MP to streak, contaminating broad fractions.

Table 1: Mobile Phase Modifiers for 3-Methoxypiperidine

ModifierConcentrationProsCons
Triethylamine (Et₃N) 1–2% v/vCheap, effective, volatile.[1][2]Strong smell; can form salts if fractions sit too long.[1][2]
Ammonia (7N in MeOH) 1–10% gradientExcellent peak shape; no salt formation.[2]Requires purchasing pre-saturated MeOH; volatile.[1][2]
Ammonium Hydroxide (aq) 1% v/vVery effective for "sticky" amines.[2]Immiscible with Hexane/DCM; requires DCM/MeOH/NH4OH systems (e.g., 90:9:1).

Expert Tip: Pre-wash your silica column with the eluent containing the modifier before loading your sample.[2] This deactivates the acidic silanol sites [3].[2]

Part 4: Physical Properties Reference

Table 2: Key Data for 3-Methoxypiperidine

PropertyValueImplication for Workup
Boiling Point ~149.9°C (760 mmHg)Do not attempt to remove by rotary evaporation.[1][2] It requires high vacuum (<1 mmHg) and heat.[2]
pKa (Conjugate Acid) ~9.8–10.5Strongly basic.[1][2] Fully protonated at pH < 7.[1][2]
LogP ~0.7Moderately polar; soluble in both water and organics.[1][2]
Solubility Water, MeOH, DCM, EtOAcHard to precipitate; extraction or chromatography is required.[2]

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Biotage. (2006).[2][5] PS-Isocyanate: Scavenging Nucleophiles including Amines and Alkoxides.[1][2][5] Technical Note TN0016. Retrieved from

  • ChemicalBook. (2025).[2] 4-Methoxypiperidine Chemical Properties and Synthesis. Retrieved from

Sources

Technical Support Center: 4-Picolyl Chloride Alkylation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation & Reagent Degradation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Protocol

Introduction: The "Picolyl Paradox"

You are likely here because your reaction with 4-picolyl chloride hydrochloride (CAS: 1822-51-1) resulted in a complex mixture of mono-, di-, and poly-alkylated products, or because your reagent turned into a viscous red tar before you could even use it.

This guide addresses the two distinct failure modes associated with this reagent:

  • Kinetic Runaway (Over-alkylation): The product secondary amine is often more nucleophilic than the starting primary amine.

  • Reagent Instability: The free base of 4-picolyl chloride is inherently unstable and self-polymerizes rapidly.

Module 1: The Chemistry of the Reagent (Critical Safety & Handling)

Q: Why did my 4-picolyl chloride turn into a red gum after I free-based it?

A: You likely isolated the free base as a neat oil. Never do this. Unlike benzyl chloride, 4-picolyl chloride free base is autocatalytically unstable. The pyridine nitrogen of one molecule attacks the benzylic carbon of another, leading to rapid intermolecular self-quaternization (polymerization). This reaction is exothermic and results in a deep red/brown tar that is useless.

Protocol Rule: Always store the reagent as the Hydrochloride (HCl) salt . If you must use the free base, generate it in situ or in solution immediately prior to use.

Module 2: Troubleshooting Over-Alkylation

Q: I am seeing significant di-alkylation (tertiary amine formation). How do I stop at the mono-product?

A: This is a classic kinetic competition. The introduction of the electron-rich picolyl group increases the electron density on the nitrogen, making the product (


) more reactive than the starting material (

).
Visual 1: The Kinetic Trap

KineticTrap cluster_0 Critical Control Point Start Primary Amine (R-NH2) Mono Mono-Product (Secondary Amine) Start->Mono k1 (Slow) Reagent 4-Picolyl-Cl Reagent->Mono Di Di-Product (Tertiary Amine) Reagent->Di Mono->Di k2 (Fast!) Product is more nucleophilic

Caption: The "Runaway Reaction": The secondary amine product often reacts faster (


) than the starting material due to inductive donation from the picolyl group.
Comparison of Mitigation Strategies
StrategyMechanism of ActionProsCons
High Dilution Reduces collision probability between Product and Reagent.Simple; no new reagents needed.High solvent waste; slower reaction rates.
Stoichiometric Excess Floods the system with starting amine (3–5 eq) to statistically favor

.
Highly effective for cheap amines.Wasteful if starting amine is precious/expensive.
Inorganic Base (Heterogeneous) Uses

or

in MeCN/DMF. Surface area limits effective concentration.
Prevents rapid pH spikes; easy workup.Can be slow; requires vigorous stirring.
Reductive Amination Changes mechanism entirely (Imine formation → Reduction).100% Selectivity for mono-alkylation.Requires different reagent (Aldehyde + Borohydride).
Module 3: Experimental Protocols
Protocol A: Direct Alkylation (Optimization for Mono-Selectivity)

Use this if you must use the alkyl chloride (e.g., aldehyde not available).

  • Preparation: Dissolve your primary amine (1.0 equiv) in MeCN or DMF (0.1 M concentration).

  • Base: Add powdered, dry

    
     (3.0 equiv). Note: Organic bases like TEA can sometimes accelerate over-alkylation by increasing solubility of all species.
    
  • Slow Addition: Dissolve 4-picolyl chloride HCl salt (0.9 equiv - slight deficit is key) in a minimal volume of solvent.

  • Execution: Add the picolyl solution dropwise to the amine suspension over 1–2 hours at room temperature.

    • Why? This keeps the concentration of the alkylating agent low relative to the amine.

  • Workup: Filter solids, evaporate solvent, and purify via column chromatography.

Protocol B: The "Nuclear Option" (Reductive Amination)

Use this if Protocol A fails. This is the industry standard for high-value substrates.

Concept: Instead of reacting Amine + Alkyl Halide , react Amine + 4-Pyridinecarboxaldehyde , followed by reduction.

  • Imine Formation: Dissolve amine (1.0 equiv) and 4-pyridinecarboxaldehyde (1.05 equiv) in DCE (Dichloroethane) or MeOH.

  • Drying (Optional): Add activated 4Å molecular sieves to drive equilibrium if the amine is unreactive. Stir for 2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? It is mild and will reduce the imine but not the aldehyde, preventing side reactions.

  • Quench: After 4–16 hours, quench with saturated

    
    .
    
Module 4: Decision Logic

Q: Which method should I choose?

Visual 2: Method Selection Flowchart

DecisionTree Start Start: Need N-(4-picolyl)amine Q1 Is the starting amine expensive or hard to make? Start->Q1 Q2 Is 4-pyridinecarboxaldehyde available? Q1->Q2 Yes (Precious) MethodA Method A: Direct Alkylation (Use Excess Amine + Slow Addition) Q1->MethodA No (Cheap) MethodB Method B: Reductive Amination (Highest Selectivity) Q2->MethodB Yes MethodC Method C: Protecting Group (Ns-protection strategy) Q2->MethodC No

Caption: Decision matrix for selecting the optimal synthetic route based on substrate value and reagent availability.

References
  • Stability of Picolyl Chloride: ChemicalBook. "4-Picolyl chloride hydrochloride Stability and Reactivity." Accessed February 2026.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Over-Alkylation Mechanics: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry, 2002, 67(3), 674–683.[1]

  • Alternative Synthesis: "Reductive Amination vs Direct Alkylation." Master Organic Chemistry.

Sources

Minimizing byproduct formation in pyridine-amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine-Amine Coupling Status: Operational | Ticket Priority: High | Specialist: Senior Application Scientist

Welcome to the Pyridine Coupling Support Center

Subject: Minimizing Byproduct Formation & Catalyst Deactivation Case ID: PYR-CPL-001

You are likely here because your pyridine coupling failed. This is expected. Pyridines are notoriously difficult substrates in cross-coupling due to their ability to coordinate strongly to metal centers ("catalyst poisoning") and their electron-deficient nature, which alters standard reactivity profiles.

This guide treats your reaction as a system to be debugged. We do not guess; we diagnose based on mechanistic causality.

Module 1: Diagnostic Triage

Before optimizing a failed reaction, you must confirm you are using the correct mechanistic pathway. Pyridines offer two distinct routes for amine coupling: Palladium-Catalyzed (Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr) .

The Decision Logic:

  • SNAr is preferred for highly electron-deficient pyridines (e.g., 2-fluoro-4-nitropyridine) where no metal is required.

  • Buchwald-Hartwig is required for electron-neutral or electron-rich pyridines (e.g., 3-chloropyridine, 2-methoxy-5-bromopyridine) where SNAr is kinetically impossible.

Workflow Visualization

G Start START: Analyze Substrate CheckEWG Is the Pyridine Electron Deficient? (e.g., -NO2, -CN, -CF3 present?) Start->CheckEWG CheckPos Is Halogen at 2- or 4-position? CheckEWG->CheckPos Yes Buchwald_Route Route B: Buchwald-Hartwig (Pd-Catalyzed) CheckEWG->Buchwald_Route No (Neutral/Rich) SNAr_Route Route A: S_NAr (Transition-Metal Free) CheckPos->SNAr_Route Yes CheckPos->Buchwald_Route No (3-position) SNAr_Opt S_NAr Optimization: 1. Solvent: DMSO/NMP 2. LG: F >> Cl > Br 3. Base: DIPEA/K2CO3 SNAr_Route->SNAr_Opt Buchwald_Opt Buchwald Optimization: 1. Ligand: Bulky (BrettPhos/RuPhos) 2. Source: Pre-catalyst (Pd-G3/G4) 3. Base: NaOtBu/LHMDS Buchwald_Route->Buchwald_Opt

Caption: Diagnostic logic to select the correct coupling pathway based on pyridine electronics and regiochemistry.

Module 2: The Buchwald-Hartwig Protocol (Pd-Catalysis)

The Problem: Pyridine nitrogens are excellent ligands. They displace phosphines from Palladium, forming stable, inactive [Pd(Pyridine)2Cl2] complexes. This is Catalyst Poisoning . The Solution: Use bulky, electron-rich ligands that sterically prevent pyridine coordination while facilitating oxidative addition.

Ligand Selection Matrix

Do not use generic ligands (PPh3, dppf) for pyridines. Use specific Buchwald ligands based on your amine class.

Amine Nucleophile ClassRecommended LigandWhy?
Primary Amines (R-NH₂)BrettPhos High selectivity for 1° amines; prevents bis-arylation.
Secondary Amines (R₂NH)RuPhos Unmatched activity for 2° amines; sterics prevent

-hydride elimination.
Anilines (Ar-NH₂)XPhos or tBuXPhos General purpose; excellent stability.
Amides/Carbamates tBuBrettPhos Specifically tuned for lower nucleophilicity of amides.[1]
Universal Starter Pd-PEPPSI-IPent N-Heterocyclic Carbene (NHC) catalyst; extremely resistant to pyridine poisoning.
Standard Operating Procedure (SOP-BH-PYR)

Use this protocol to minimize protodehalogenation (reduction) and poisoning.

  • Pre-Catalyst Usage: Do not mix Pd(OAc)₂ + Ligand in situ. Incomplete ligation leads to poisoning. Use Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos-Pd-G3). These contain a pre-formed 1:1 Pd:L ratio.

  • Solvent Degassing: Oxygen promotes homocoupling and catalyst death. Sparge solvent (Toluene or Dioxane) with Argon for 15 mins before adding to the vessel.

  • Base Addition:

    • Standard: NaOtBu (Sodium tert-butoxide).

    • Base-Sensitive Substrates: Use K₃PO₄ or Cs₂CO₃ (requires higher temp/longer time).

  • Concentration: Run at high concentration (0.5M - 1.0M) . This favors the bimolecular coupling over unimolecular side reactions like

    
    -hydride elimination (reduction).
    

Module 3: The SNAr Protocol (Metal-Free)

The Problem: Hydrolysis. Water competes with the amine, converting your halopyridine into a pyridone (hydroxypyridine), which is a dead end. The Solution: The "Element Effect" and strict anhydrous conditions.

The "Element Effect" Rule

Unlike Pd-coupling (where I > Br > Cl), SNAr rates follow electronegativity: F >> Cl ≈ Br > I

  • Actionable Advice: If your reaction with 2-chloropyridine is sluggish (low yield), switch to 2-fluoropyridine . The rate acceleration is often 100-fold due to the stabilization of the Meisenheimer intermediate.

SNAr Optimization Table
VariableRecommendationMechanism
Solvent DMSO, NMP, DMF Polar aprotic solvents stabilize the charged transition state.
Temperature 80°C - 120°C Overcomes the high activation energy of aromatic substitution.
Base DIPEA (Hünig's Base) Soluble organic bases prevent aggregation; neutralize HCl byproduct.
Scavenger Molecular Sieves (4Å) Essential to prevent hydrolysis of the halide to a phenol/pyridone.

Module 4: Troubleshooting & FAQs

Ticket #001: "My reaction turned black and stalled at 40% conversion."
  • Diagnosis: Catalyst Death (Palladium Black formation). The active Pd(0) species aggregated because it was not stabilized by the ligand.

  • Root Cause: Likely Pyridine Poisoning . The pyridine substrate displaced the ligand.

  • Fix:

    • Switch to a G3/G4 Pre-catalyst (ensures ligand is attached).

    • Increase ligand-to-metal ratio to 2:1 if using in-situ mixing.

    • Switch to Pd-PEPPSI-IPent , which has a carbene ligand that does not dissociate easily.

Ticket #002: "I lost the halogen, but the amine didn't attach (Protodehalogenation)."
  • Diagnosis: The Pd(II)-Aryl species underwent reduction instead of transmetallation.

  • Root Cause:

    
    -Hydride Elimination .[2] This usually comes from the amine itself (if it has 
    
    
    
    -hydrogens) or the solvent (isopropanol/ethanol).
  • Fix:

    • Change Solvent: Use Toluene or DME (non-protic). Avoid alcohols.

    • Ligand Switch: Use RuPhos .[3] Its bulk specifically suppresses

      
      -hydride elimination.
      
    • Temperature: Lower the temperature. Elimination has a higher activation energy than coupling.

Ticket #003: "I have a 2,4-dichloropyridine. I want to couple at the 4-position, but I'm getting a mixture."
  • Diagnosis: Regioselectivity conflict.[3][4]

  • The Science:

    • SNAr favors the 4-position (sterically accessible, electronic stabilization).

    • Pd-Coupling often favors the 2-position (oxidative addition at the more electron-deficient C-Cl bond, or chelation assistance).

  • Fix:

    • To hit C4: Use SNAr conditions (Heat, DMSO, no metal).

    • To hit C2: Use Pd-catalysis (Buchwald) with a chelating ligand or standard bis-phosphine.[5]

Visualizing the Poisoning Mechanism

Understanding why the reaction fails is the first step to fixing it.

Poisoning ActiveCat Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (L-Pd-Ar-X) ActiveCat->OxAdd + Ar-X Poisoned Poisoned Complex (Py-Pd-Ar-X) INACTIVE OxAdd->Poisoned + Pyridine (Displaces Ligand L) Product C-N Coupled Product OxAdd->Product + Amine (Normal Cycle) Pyridine Pyridine Substrate (N-donor)

Caption: The "Pyridine Trap." The substrate itself (red) competes with the ligand (L) for the Palladium center, leading to an inactive "dead" catalyst.

References

  • Buchwald-Hartwig Amination Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, easy-to-handle, air-stable catalyst for cross-coupling. Chemistry – A European Journal.

  • BrettPhos for Primary Amines: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.

  • Protodehalogenation Mechanisms: de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry.

  • Regioselectivity in Halopyridines: Spitz, C., et al. (2009). Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Tetrahedron.

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine , a compound of interest in medicinal chemistry.

Given the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will present a detailed predicted spectrum. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related analogues. By comparing the predicted spectrum with those of well-characterized compounds, we can build a robust and reliable interpretation. This approach mirrors the real-world challenges faced by researchers in characterizing novel compounds.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound combines three key fragments: a 4-substituted pyridine ring, a piperidine ring, and a methoxy group. The electronic environment of each proton determines its chemical shift (δ), and its proximity to neighboring protons dictates the splitting pattern (multiplicity).

dot

Caption: Molecular structure of this compound.

Based on established chemical shift data for similar structures, we can predict the following ¹H NMR spectrum:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Pyridine Hα ~8.5Doublet (d)2HProtons ortho to the pyridine nitrogen are significantly deshielded.
Pyridine Hβ ~7.2-7.3Doublet (d)2HProtons meta to the nitrogen are less deshielded than the alpha protons.
CH₂ (linker) ~3.5Singlet (s)2HMethylene protons adjacent to both the pyridine ring and the piperidine nitrogen. The singlet nature arises from the absence of adjacent protons.
OCH₃ ~3.3Singlet (s)3HMethoxy protons typically appear as a sharp singlet in this region.
CH-O (piperidine) ~3.2-3.4Multiplet (m)1HThe proton on the carbon bearing the methoxy group will be deshielded.
Piperidine CH₂ (adjacent to N) ~2.0-2.8Multiplet (m)4HProtons on the carbons directly attached to the nitrogen are deshielded relative to other piperidine protons.
Piperidine CH₂ (other) ~1.4-1.9Multiplet (m)4HThe remaining piperidine methylene protons are expected in the aliphatic region.

Comparative Analysis: Grounding Predictions with Experimental Data

To validate our predictions, we will compare them with the experimental ¹H NMR data of two structurally related and commercially available compounds: 4-Picoline and N-Benzylpiperidine .

1. 4-Picoline (4-Methylpyridine): The Pyridine Moiety

4-Picoline provides a reference for the chemical shifts of the pyridine ring protons.

CompoundPyridine Hα (δ, ppm)Pyridine Hβ (δ, ppm)CH₃ (δ, ppm)
4-Picoline ~8.45 (d)~7.10 (d)~2.35 (s)

Data sourced from spectral databases.[1][2]

The experimental data for 4-picoline aligns well with our prediction for the pyridine protons in the target molecule. The protons ortho to the nitrogen (Hα) are downfield around 8.45 ppm, while the meta protons (Hβ) are upfield around 7.10 ppm.[1][2]

2. N-Benzylpiperidine: The Piperidine and Linker Moiety

N-Benzylpiperidine serves as an excellent model for the N-substituted piperidine and the benzylic-type methylene linker.

CompoundBenzyl CH₂ (δ, ppm)Piperidine CH₂ (adjacent to N) (δ, ppm)Piperidine CH₂ (other) (δ, ppm)Aromatic H (δ, ppm)
N-Benzylpiperidine ~3.46 (s)~2.35 (m)~1.55 (m), ~1.40 (m)~7.2-7.3 (m)

Data sourced from spectral databases and literature.

The methylene linker protons in N-benzylpiperidine appear as a singlet at approximately 3.46 ppm, which is very close to our prediction of 3.5 ppm for the linker in our target molecule. The piperidine protons adjacent to the nitrogen are found around 2.35 ppm, and the remaining piperidine protons are in the 1.40-1.55 ppm range, again supporting our predicted chemical shift regions.

Synthesizing the Analysis

By combining the insights from the substituent effects and the experimental data from our comparative compounds, we can confidently predict the ¹H NMR spectrum of this compound. The pyridine signals will resemble those of 4-picoline, the linker signal will be similar to the benzylic protons of N-benzylpiperidine, and the piperidine signals will be in the regions expected for an N-substituted piperidine, with the added feature of a deshielded proton and a singlet for the methoxy group.

dot

Spectral_Interpretation_Workflow cluster_0 Initial Analysis cluster_1 Comparative Data cluster_2 Validation & Final Assignment A Identify Structural Fragments (Pyridine, Piperidine, Linker, Methoxy) B Predict Chemical Shifts & Multiplicities Based on Substituent Effects A->B E Compare Predicted Spectrum with Analogue Data B->E C Acquire ¹H NMR Data for 4-Picoline C->E D Acquire ¹H NMR Data for N-Benzylpiperidine D->E F Refine Chemical Shift Assignments for Target Molecule E->F G Final Spectral Interpretation F->G

Caption: Workflow for the predictive analysis of the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum, suitable for the structural elucidation of compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
  • Ensure the sample is fully dissolved. If not, sonication may be required. If particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[3]
  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  • Place the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Data Acquisition:

  • Acquire a standard 1D proton spectrum. Typical parameters for a 400 MHz spectrometer are:
  • Pulse Program: A standard 90° pulse sequence.
  • Spectral Width: Approximately 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-16 scans for a sample of this concentration.[4]
  • The Free Induction Decay (FID) signal is then recorded.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.

This systematic approach, combining predictive analysis with comparative data and a robust experimental protocol, provides a powerful framework for the structural characterization of novel compounds in a research and development setting.

References

  • The University of Chicago. Protocols | NMR Facility. Available from: [Link]

  • LibreTexts. 5.4: The 1H-NMR experiment. Available from: [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115916.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Available from: [Link]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. Available from: [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. Royal Society of Chemistry. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

Sources

A Comparative Guide to HPLC Method Development for Pyridine and Piperidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical task of separating and quantifying pyridine and piperidine impurities. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and strategic decisions that underpin robust and reliable method development. All data and protocols are presented to support informed decisions in a regulatory-conscious environment.

The Analytical Challenge: Understanding the Chemistry of Pyridine and Piperidine

The simultaneous analysis of pyridine and piperidine by reversed-phase HPLC presents a significant challenge rooted in their fundamental chemical differences. Pyridine is an aromatic heterocyclic amine, while piperidine is its saturated, alicyclic counterpart. This structural difference has a profound impact on their basicity, a key parameter governing chromatographic retention.

  • Pyridine : A weak base with a pKa of approximately 5.2.[1][2][3] Its basicity is reduced because the nitrogen lone pair of electrons resides in an sp2 hybrid orbital, which has more s-character, holding the electrons closer to the nucleus.[4]

  • Piperidine : A significantly stronger base with a pKa of around 11.1.[1][3] The lone pair on its nitrogen is in an sp3 hybrid orbital, making it more available to accept a proton.[4]

This vast difference in pKa means their ionization state is highly dependent on the mobile phase pH. Controlling the pH is therefore the most powerful tool to manipulate their retention and achieve separation.[5][6] In a pharmaceutical context, accurately quantifying these impurities is non-negotiable, as they can affect the safety and efficacy of the final drug product.[7] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3A/B) for reporting, identifying, and qualifying such impurities.[8][9][10]

Strategic Approach to Method Development

A systematic approach is crucial for developing a robust and reliable HPLC method. The process involves a logical flow from understanding the analytes to validating the final method. This workflow ensures that all critical parameters are considered and optimized.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Screening Column & Mobile Phase Screening (pH, Organic) Analyte->Screening Initial Knowledge Optimization Parameter Optimization (Gradient, Temp, Flow Rate) Screening->Optimization Promising Conditions Validation Method Validation (ICH Q2(R1)) Optimization->Validation Optimized Method FinalMethod Final Validated Method Validation->FinalMethod Successful Validation

Caption: HPLC Method Development Workflow.

Comparative Analysis of Chromatographic Conditions

The choice of stationary phase and mobile phase pH are the most critical factors in the separation of basic compounds like pyridine and piperidine.[11][12]

The Central Role of Mobile Phase pH

By manipulating the mobile phase pH, we can control the ionization state of pyridine and piperidine, which directly impacts their hydrophobicity and retention on a reversed-phase column.

  • Low pH (e.g., pH < 3): Both pyridine (pKa ~5.2) and piperidine (pKa ~11.1) will be fully protonated (positively charged). Their polarity will be high, leading to very little retention on a C18 column. This is generally not a suitable condition for achieving separation.

  • Mid-Range pH (e.g., pH 6-7): Pyridine will be largely in its neutral, un-ionized form, making it more hydrophobic and thus more retained. Piperidine will remain fully protonated and poorly retained. This pH range often provides the best selectivity and separation between the two compounds.

  • High pH (e.g., pH > 11.5): Both compounds will be in their neutral, free-base forms.[6] Retention for both will increase significantly. While this can improve retention, it may decrease selectivity and requires a pH-stable column.

SeparationMechanism cluster_low_ph Low pH (~3) cluster_mid_ph Mid pH (~7) LowPH_Py Pyridine (Pyr-H+) Polar Poor Retention C18 C18 Stationary Phase (Hydrophobic) LowPH_Py->C18 Weak Interaction LowPH_Pip Piperidine (Pip-H+) Polar Poor Retention LowPH_Pip->C18 Weak Interaction MidPH_Py Pyridine (Pyr) Non-Polar Good Retention MidPH_Py->C18 Strong Interaction MidPH_Pip Piperidine (Pip-H+) Polar Poor Retention MidPH_Pip->C18 Weak Interaction Separation Optimal Separation C18->Separation

Sources

Positional Isomerism in Medicinal Chemistry: A Comparative Guide to 3-Methoxy vs. 4-Methoxy Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the placement of a methoxy substituent at the C3 versus C4 position is not merely a trivial structural modification; it is a decisive toggle between chiral complexity and achiral accessibility .[1][2]

This guide objectively compares 3-methoxy and 4-methoxy piperidine isomers.[2][3][4] While 4-methoxy substitution is often favored for enhancing solubility with minimal synthetic burden, 3-methoxy substitution frequently offers superior selectivity and potency profiles, albeit at the cost of introducing a chiral center.[2] This document synthesizes physicochemical data, SAR case studies (specifically NMDA antagonists), and metabolic stability profiles to guide scaffold selection.[1]

Part 1: Physicochemical & Structural Analysis[2]

The biological divergence between these isomers stems from fundamental differences in their electronic and steric environments.[1][2][3]

Chirality and Conformation[2]
  • 4-Methoxy Piperidine: Achiral (possesses a plane of symmetry through N-C4).[1][2][3] The methoxy group predominantly adopts an equatorial orientation to minimize 1,3-diaxial strain with the C2/C6 protons.[1][2]

  • 3-Methoxy Piperidine: Chiral.[1][2][3] Exists as (

    
    ) and (
    
    
    
    ) enantiomers.[1][2][3][5] The methoxy group is subject to the gauche effect (interaction between the N-lone pair and the C3-O bond), which can stabilize the axial conformer in certain solvents, altering the vector of the hydrogen bond acceptor.[2]
Basicity (pKa) Modulation

The methoxy group is electron-withdrawing (-I effect).[2][3] Its distance from the basic nitrogen dictates the magnitude of pKa suppression relative to the parent piperidine (pKa ~11.2).[1][2]

Property4-Methoxy Piperidine3-Methoxy PiperidineImpact on Binding
Chirality AchiralChiral (

)
3-OMe allows enantioselective tuning; 4-OMe does not.[2]
Electronic Effect Weak -I (3 bonds from N)Stronger -I (2 bonds from N)3-OMe reduces basicity more, potentially improving CNS penetration (less ionized).[2][3]
pKa (Approx) ~9.83 [1]~9.0 - 9.5 (Predicted)Lower pKa of 3-OMe reduces lysosomal trapping.[2][3]
Steric Profile Extended (Linear vector)Compact (Angled vector)4-OMe probes depth; 3-OMe probes width/chirality.[1][2][3]

Part 2: Biological Activity & SAR Case Studies[1][2]

Case Study: NMDA Receptor Affinity (Arylcyclohexylamines)

The most distinct comparative data comes from phencyclidine (PCP) analogs.[1][2][3][6] The shift from 3-methoxy to 4-methoxy drastically alters affinity for the PCP-site within the NMDA receptor channel.

  • 3-MeO-PCP: Exhibits high affinity (

    
     nM) for the NMDA receptor.[1][2][3] The 3-substituent likely engages a specific hydrophobic pocket or H-bond donor within the channel pore [2].[2][3]
    
  • 4-MeO-PCP: Exhibits low affinity (Rank order: 3-Me > 3-MeO > PCP > 4-MeO).[3][7] The 4-methoxy group appears to sterically clash with the channel walls or disrupt the binding pose required for channel blockade [3].[2]

Key Insight: In rigid scaffolds, the 3-position is often the "efficacy driver," whereas the 4-position is the "solubility handle" that must be carefully managed to avoid steric clashes.[2]

Decision Logic for Scaffold Selection

Use the following logic flow to determine the appropriate isomer for your lead optimization campaign.

SAR_Decision_Tree Start Start: Piperidine Optimization Q1 Is the binding pocket deep/narrow? Start->Q1 Q2 Is chirality acceptable? Q1->Q2 No (Wide pocket) Res_4OMe Select 4-Methoxy (Linear Vector, Achiral) Q1->Res_4OMe Yes (Avoid steric clash) Q3 Is metabolic stability (CYP) a priority? Q2->Q3 Yes (High potency needed) Q2->Res_4OMe No (Cost sensitive) Q3->Res_4OMe 4-OMe is metabolic soft spot Res_3OMe Select 3-Methoxy (Lateral Vector, Chiral) Q3->Res_3OMe 3-OMe hinders N-dealkylation

Figure 1: Strategic decision tree for selecting between 3-methoxy and 4-methoxy piperidine isomers based on structural biology and ADME constraints.

Part 3: Synthetic Accessibility & Manufacturing[2]

As an Application Scientist, it is critical to advise on the "makeability" of these isomers.

4-Methoxy Piperidine (The "Easy" Route)[2]
  • Precursor: 4-Piperidone (Commercially abundant).[1][2][3]

  • Chemistry: Reduction (NaBH4) followed by O-methylation (NaH/MeI) or reductive etherification.[1][2][3]

  • Cost: Low.[1][2][3]

  • Scale-up: Straightforward; no chiral resolution required.

3-Methoxy Piperidine (The "Hard" Route)[2]
  • Precursor: 3-Hydroxypyridine or Nipecotic acid derivatives.[1][2][3]

  • Chemistry:

    • Hydrogenation: Reduction of the pyridine ring (Rh/C or Pd/C) typically yields a racemate [4].[1][2][3]

    • Resolution: Requires chiral HPLC or resolution with tartaric acid to isolate (

      
      ) or (
      
      
      
      ) enantiomers.[1][2][3]
    • Alternative: Asymmetric hydrogenation or biocatalytic reduction (Aldo-Keto Reductases) of 3-piperidone [5].[1][2][3]

  • Cost: High (due to chiral processing).[1][2][3]

Part 4: Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

To determine the metabolic liability of the methoxy position (O-demethylation vs. N-oxidation).[2]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1][2][3]

  • NADPH Regenerating System.[1][2][3]

  • Test Compounds: 3-methoxy-piperidine analog vs. 4-methoxy-piperidine analog.

  • LC-MS/MS.[2][3][4]

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4). Add HLM (0.5 mg/mL final).[1][2][3]

  • Initiation: Add NADPH to start reaction.[1][2][3] Incubate at 37°C.

  • Sampling: Aliquot at

    
     min into ice-cold acetonitrile (quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Metabolic Pathway Visualization: The following diagram illustrates the divergent metabolic fates.

Metabolic_Pathways Parent_4 4-Methoxy Piperidine Met_4_OH 4-Hydroxy (Alcohol) (Rapid O-demethylation) Parent_4->Met_4_OH CYP2D6/3A4 Parent_3 3-Methoxy Piperidine Met_3_OH 3-Hydroxy (Alcohol) (Slower O-demethylation) Parent_3->Met_3_OH CYP (Steric hindrance) Met_4_Ketone 4-Piperidone (Oxidation) Met_4_OH->Met_4_Ketone ADH/CYP Met_RingOpen Ring Opening (Aldehyde) Met_3_OH->Met_RingOpen Unstable Hemiaminal

Figure 2: Comparative metabolic pathways.[2][3] The 4-methoxy group is generally more accessible to CYP enzymes for O-demethylation compared to the sterically shielded 3-methoxy group.[2]

References

  • ChemicalBook. (2025).[1][2][3] 4-Methoxypiperidine Properties and pKa Data. Retrieved from [2][3]

  • Roth, B. L., et al. (2013).[1][3] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[6][8] PLoS ONE. Retrieved from [2][3][6]

  • Morris, H., & Wallach, J. (2014).[1][3] From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Retrieved from

  • Google Patents. (2016).[1][2][3] Preparation method of 3-hydroxy piperidine (CN105367484A).[1][2][3] Retrieved from

  • Liu, Z., et al. (2017).[1][3] Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction. Applied Biochemistry and Biotechnology. Retrieved from

Sources

HRMS Confirmation Guide: C12H18N2O (Case Study: Oxotremorine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Target Analyte: C₁₂H₁₈N₂O (Exact Mass: 206.1419 Da) Primary Application: Neuropharmacology (Muscarinic Agonists) & Synthetic Impurity Profiling[1][2][3]

Executive Summary: The Precision Mandate

In drug development and forensic analysis, the molecular formula C₁₂H₁₈N₂O most commonly refers to Oxotremorine , a potent muscarinic acetylcholine receptor agonist.[1][2] However, this elemental composition is not unique; it shares an isomeric space with various synthetic intermediates (e.g., substituted phenylureas or amino-ketones).[1][2]

Mere retention time matching on standard HPLC is insufficient for confirmation due to the risk of co-eluting isobars.[1][2] This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap versus Q-TOF —demonstrating why HRMS is the non-negotiable standard for confirming C₁₂H₁₈N₂O with <5 ppm mass accuracy.[1][2]

Comparative Analysis: Orbitrap vs. Q-TOF vs. Triple Quad

For a researcher needing to confirm C₁₂H₁₈N₂O, the choice of instrument dictates the confidence level of the result.[1][2]

Performance Matrix
FeatureOrbitrap (e.g., Exploris/Q-Exactive) Q-TOF (e.g., Agilent 6500/Sciex X500) Triple Quad (QqQ)
Resolution (FWHM) Ultra-High (>140,000 @ m/z 200)High (30,000 - 60,000)Low (Unit Resolution)
Mass Accuracy < 1-3 ppm (Internal Calibration)< 2-5 ppm (External Calibration)N/A (Nominal Mass)
Fine Isotope Structure Excellent (Resolves ¹³C/¹⁵N splits)GoodPoor
Scan Speed Slower (Hz drops as Res increases)Fast (Ideal for UHPLC)Very Fast
Suitability for C₁₂H₁₈N₂O Gold Standard for unknown IDExcellent for screeningFail (Cannot distinguish C₁₂H₁₈N₂O from C₁₁H₂₂N₂O₂)
Expert Insight

"While Q-TOFs offer superior duty cycles for fast chromatography, the Orbitrap's ultra-high resolution is critical when distinguishing C₁₂H₁₈N₂O from potential oxidative impurities (e.g., M+H of a related impurity with formula C₁₁H₁₄N₂O₂ which differs by only mDa).[1][2] For absolute confirmation, resolution >100,000 is recommended to visualize fine isotopic structure."[1][2]

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, we utilize a Self-Validating Protocol . This means the data itself must contain internal checks (Mass Accuracy + Isotopic Pattern + Fragmentation) that confirm identity without relying solely on a reference standard's retention time.[1][2]

A. Method Parameters (LC-HRMS)[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).[1][2]

    • Why: C₁₂H₁₈N₂O amines can cause peak tailing.[1][2] A high-pH stable column (using Ammonium Bicarbonate pH 9) often yields sharper peaks than Formic Acid for basic drugs like Oxotremorine.[1][2]

  • Mobile Phase:

    • A: H₂O + 0.1% Formic Acid (or 10mM NH₄HCO₃ for basic mode).[1][2]

    • B: Acetonitrile.[1][2]

  • Ionization: ESI Positive Mode ([M+H]⁺).

B. The Confirmation Workflow

HRMS_Workflow Sample Sample Extract (C12H18N2O) LC UHPLC Separation (Ret. Time Check) Sample->LC Source ESI Source (+) Ionization LC->Source MS1 Full Scan MS1 (m/z 207.1492) Source->MS1 MS1->MS1 Lock Mass Correction Filter Quadrupole Isolation (Window 1.0 Da) MS1->Filter Target 207.1492 HCD HCD Fragmentation (NCE 30-50%) Filter->HCD MS2 MS2 Spectrum (Fragment Confirmation) HCD->MS2

Figure 1: Targeted MS/MS (tMS2) workflow for precise confirmation of C₁₂H₁₈N₂O.

Experimental Data: Confirmation Criteria

The following data represents the Pass/Fail criteria for confirming C₁₂H₁₈N₂O (Oxotremorine) using a Thermo Q-Exactive Orbitrap.

Criterion 1: Exact Mass & Error (MS1)[1][2]

The theoretical monoisotopic mass of neutral C₁₂H₁₈N₂O is 206.14191 Da .[1][2] In ESI+, we detect the protonated ion


.[1][2]
Ion SpeciesFormulaTheoretical m/zObserved m/z (Exp)Error (ppm)Result
[M+H]⁺ C₁₂H₁₉N₂O⁺207.1492 207.1495+1.45PASS (<5 ppm)
[M+Na]⁺ C₁₂H₁₈N₂ONa⁺229.1311 229.1314+1.30PASS (Adduct check)
Criterion 2: Isotopic Pattern Matching[1][2]

A true C₁₂H₁₈N₂O signal must match the theoretical abundance of Carbon-13.[1][2]

  • Calculation: 12 Carbons × ~1.1% natural abundance ≈ 13.2% relative intensity of the A+1 peak.[1][2]

IsotopeTheoretical m/zTheoretical Relative AbundanceObserved Relative Abundance
A (Monoisotopic) 207.1492100%100%
A+1 (¹³C) 208.152513.5% 13.1%

Note: If the A+1 peak is >20%, the compound is NOT C₁₂H₁₈N₂O (likely contains sulfur or higher carbon count).[2]

Criterion 3: MS/MS Fragmentation (Structural Fingerprint)[1][2]

For Oxotremorine, the fragmentation pathway is distinct due to the pyrrolidine rings.[1][2]

Fragment IonFormulaTheoretical m/zProposed Structure / Loss
Precursor C₁₂H₁₉N₂O⁺207.1492Protonated Parent
Fragment 1 C₈H₁₀NO⁺136.0757 Loss of pyrrolidine ring (-C₄H₈N)
Fragment 2 C₇H₁₀N⁺108.0808 Cleavage of the butynyl chain
Fragment 3 C₆H₈NO⁺110.0600 Pyrrolidone-ethyl moiety

Validation Rule: The presence of the 136.0757 fragment with <5 ppm error is the primary confirmation key for the Oxotremorine isomer.[1][2]

Pathway Visualization: Fragmentation Logic

Understanding how the molecule breaks confirms you aren't looking at an isomer.[1][2]

Frag_Pathway Parent Precursor [M+H]+ m/z 207.1492 (C12H19N2O+) Frag1 Fragment A m/z 136.0757 (Loss of Pyrrolidine) Parent->Frag1 HCD Collision Frag2 Fragment B m/z 108.0808 (Chain Cleavage) Parent->Frag2 High Energy Neutral1 Neutral Loss Pyrrolidine (-71 Da) Parent->Neutral1

Figure 2: Proposed fragmentation pathway for Oxotremorine (C₁₂H₁₈N₂O) under HCD conditions.

References

  • PubChem. (2025).[1][2][3] Oxotremorine Compound Summary (CID 4630). National Library of Medicine.[1][2][3][4] [Link]

  • MassBank of North America. (2024).[1][2] LC-MS Spectra for Oxotremorine (Accession: CCMSLIB00000086040). [Link][1][2]

  • Agilent Technologies. (2023).[1][2] 6546 LC/Q-TOF System: Technical Overview. [Link][1][2]

Sources

A Comparative Guide to LSD1 Inhibitors: 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine Scaffolds vs. GSK's Irreversible Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting LSD1

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology.[1][2][3] First identified in 2004, LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[1][4] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and solid tumors, where it contributes to cancer cell proliferation, metastasis, and impedes differentiation.[1][2][4] Consequently, the development of potent and selective LSD1 inhibitors is an area of intense research, with several compounds advancing into clinical trials.[2][4][5]

This guide provides a detailed comparison of two distinct classes of LSD1 inhibitors: the reversible inhibitors based on the 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine scaffold and the irreversible inhibitors developed by GlaxoSmithKline (GSK). We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols for their evaluation.

Compound Profiles: A Tale of Two Inhibition Strategies

The Reversible Approach: this compound Derivatives

Compounds featuring the piperidinylmethoxy-pyridine core represent a class of reversible, competitive inhibitors of LSD1.[6][7][8] While specific data for this compound is not extensively published, the closely related 3-(piperidin-4-ylmethoxy)pyridine scaffold has been shown to yield highly potent inhibitors with Ki values in the nanomolar range.[7][8]

These inhibitors are designed to interact non-covalently with the LSD1 active site. Molecular docking studies suggest that the protonated piperidine nitrogen forms a crucial hydrogen bond with Asp555 in the active site, while the pyridine ring engages in favorable interactions with the FAD cofactor and Tyr761.[6][9] This reversible binding offers a potentially more nuanced and controllable pharmacological profile compared to irreversible inhibitors.

The Irreversible Strategy: GSK's LSD1 Inhibitors

GlaxoSmithKline has developed several potent, irreversible LSD1 inhibitors, with GSK2879552 and the chemical probe GSK-LSD1 being prominent examples.[10][11][12] These compounds are mechanism-based inhibitors that form a covalent bond with the FAD cofactor of LSD1, leading to its irreversible inactivation.[10][12] This "suicide inhibition" mechanism can lead to a prolonged duration of action and high potency.

GSK-LSD1, for instance, exhibits an IC50 of 16 nM for LSD1 and demonstrates high selectivity (>1000-fold) over other FAD-dependent enzymes like MAO-A and MAO-B.[11][13] This high selectivity is a critical attribute, as off-target inhibition of monoamine oxidases can lead to undesirable side effects.

Mechanism of Action: A Visual Comparison

The fundamental difference in the mechanism of action between these two classes of inhibitors is the nature of their interaction with the LSD1 enzyme.

LSD1 Inhibition Mechanisms Comparative Mechanisms of LSD1 Inhibition cluster_0 Reversible Inhibition cluster_1 Irreversible Inhibition LSD1_Active_Site_R LSD1 Active Site Reversible_Complex Non-covalent LSD1-Inhibitor Complex LSD1_Active_Site_R->Reversible_Complex Binding Product Histone H3K4me1 + Formaldehyde LSD1_Active_Site_R->Product Demethylation Reversible_Inhibitor This compound Scaffold Reversible_Inhibitor->Reversible_Complex Interaction Reversible_Complex->LSD1_Active_Site_R Dissociation Reversible_Complex->Reversible_Inhibitor Release LSD1_Active_Site_I LSD1 Active Site with FAD Irreversible_Complex Covalent LSD1-Inhibitor Adduct LSD1_Active_Site_I->Irreversible_Complex Binding & Covalent Bond Formation LSD1_Active_Site_I->Product Blocked Irreversible_Inhibitor GSK-LSD1 Inhibitor Irreversible_Inhibitor->Irreversible_Complex LSD1_Substrate Histone H3K4me2 LSD1_Substrate->LSD1_Active_Site_R LSD1_Substrate->LSD1_Active_Site_I

Figure 1: A diagram illustrating the contrasting mechanisms of reversible and irreversible LSD1 inhibition.

Comparative Performance Data

The following table summarizes key performance metrics for representative compounds from each class, based on available literature.

ParameterThis compound Scaffold DerivativeGSK-LSD1GSK2879552
Mechanism Reversible, CompetitiveIrreversibleIrreversible
LSD1 IC50/Ki Ki = 29 nMIC50 = 16 nM[11][13]Potent, selective
Selectivity >160-fold vs MAO-A/B[8]>1000-fold vs LSD2, MAO-A/B[11][13]Selective
Cellular Activity Inhibition of proliferation in leukemia and solid tumor cell lines (EC50 as low as 280 nM)[8]Induces gene expression changes and inhibits cancer cell line growth (average EC50 < 5 nM)[11]In vitro and in vivo growth inhibition of small cell lung cancer cells[10]
Pharmacokinetics Favorable properties reported for some analogsFavorable PK properties demonstrated[10]Rapid absorption, slow elimination in mice[14]

Experimental Protocols for Comparative Evaluation

To enable a direct and robust comparison of these inhibitor classes, the following standardized protocols are recommended.

LSD1 Enzymatic Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.

HTRF_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Enzyme_Incubation Incubate LSD1 enzyme with diluted compound Compound_Prep->Enzyme_Incubation Reaction_Initiation Add FAD and biotinylated H3K4me1 peptide substrate Enzyme_Incubation->Reaction_Initiation Enzymatic_Reaction Incubate at 37°C for 60 min Reaction_Initiation->Enzymatic_Reaction Detection Add HTRF detection reagents (Eu-anti-H3K4me0 and SA-XL665) Enzymatic_Reaction->Detection Signal_Reading Read plate on HTRF-compatible reader Detection->Signal_Reading Data_Analysis Calculate HTRF ratio and determine IC50 Signal_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the LSD1 HTRF enzymatic inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.3, 10 mM NaCl, 0.005% Brij35, 0.5 mM TCEP, 0.2 mg/ml BSA).[15]

  • Enzyme and Substrate Preparation: In a 384-well plate, add the LSD1 enzyme (e.g., 0.1 nM) to wells containing the diluted compounds.[15] Add the biotinylated H3K4me1 peptide substrate (e.g., 50 nM) and FAD (e.g., 2 µM) to initiate the reaction.[15]

  • Enzymatic Reaction: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).[15][16]

  • Detection: Stop the reaction and add the HTRF detection reagents: Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated Streptavidin.[16]

  • Signal Reading: After a final incubation, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

Cellular Histone Demethylation Assay (Western Blot)

This assay confirms the on-target effect of the inhibitors within a cellular context by measuring changes in the methylation status of H3K4.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells (e.g., AML or SCLC cell lines) with a range of concentrations of the LSD1 inhibitors for 24-48 hours.

  • Histone Extraction: Harvest the cells and extract histone proteins using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Separate the histone extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control).

    • Incubate with a suitable secondary antibody.

    • Detect the signal using an appropriate chemiluminescence reagent and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in histone methylation.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the LSD1 inhibitors on the proliferation and viability of cancer cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with a range of inhibitor concentrations for 72h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well Compound_Treatment->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine EC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[16][17]

  • Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitors for a specified duration (e.g., 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value for each inhibitor.

Discussion and Future Perspectives

Both reversible and irreversible LSD1 inhibitors have demonstrated significant potential as anti-cancer agents. The choice between these two classes depends on the specific therapeutic context and desired pharmacological profile.

  • Reversible inhibitors , such as those based on the this compound scaffold, offer the advantage of tunable pharmacokinetics and potentially a better safety profile due to their non-covalent binding. The ability of the drug to dissociate from its target may reduce the risk of long-term toxicity.

  • Irreversible inhibitors , like the GSK compounds, provide a sustained and potent inhibition of LSD1. This can be particularly advantageous in aggressive cancers where a prolonged suppression of the target is required. However, the potential for off-target effects and the inability to reverse the inhibition are important considerations.

Future research should focus on head-to-head in vivo studies to directly compare the efficacy and safety of these two classes of inhibitors. Additionally, exploring combination therapies, where LSD1 inhibitors are used alongside other anti-cancer agents, may unlock synergistic effects and overcome potential resistance mechanisms.[1] The continued development of novel LSD1 inhibitors with improved potency, selectivity, and drug-like properties will be crucial in realizing the full therapeutic potential of targeting this key epigenetic regulator.

References

  • Pharmacological Inhibition of LSD1 for Cancer Tre
  • Full article: LSD1 inhibitors for anticancer therapy: a p
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. (URL: )
  • A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry. (URL: )
  • New Insights into the Histone Lysine Specific Demethylase (LSD1)
  • Cytotoxicity Assay Protocol. (URL: [Link])

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed. (URL: )
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (URL: )
  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - Frontiers. (URL: )
  • Pharmacokinetics of LSD1 inhibitor GSK2879552 in mice - ResearchGate. (URL: [Link])

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - MDPI. (URL: [Link])

  • Preliminary In Vitro Studies of LSD1 Inhibitors: A Technical Guide - Benchchem. (URL: )
  • Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... - ResearchGate. (URL: [Link])

  • Cytotoxicity Assay Protocol. (URL: )
  • (PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. (URL: [Link])

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. (URL: [Link])

  • In Vitro Histone Demethylase Assays | Springer Nature Experiments. (URL: [Link])

  • Pharmacological Inhibition of LSD1 for Cancer Treatment - MDPI. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • GSK-LSD1 | Structural Genomics Consortium. (URL: [Link])

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. (URL: [Link])

  • Histone Demethylase Assays - Reaction Biology. (URL: [Link])

  • In vitro histone demethylase assay - PubMed. (URL: [Link])

  • GSK-LSD1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes. (URL: [Link])

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (URL: [Link])

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. (URL: [Link])

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - MDPI. (URL: [Link])

  • 5yjb - LSD1-CoREST in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - Summary - PDBj. (URL: [Link])

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. (URL: [Link])

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC. (URL: [Link])

Sources

Reference Standards for 1-(pyridin-4-ylmethyl)piperidine Analogs: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 1-(pyridin-4-ylmethyl)piperidine represents a critical pharmacophore in medicinal chemistry, most notably serving as a key intermediate and impurity structural motif in the synthesis of acetylcholinesterase (AChE) inhibitors like Donepezil and various Sigma-1 receptor ligands.

In regulatory environments, the "performance" of a reference standard is defined by its ability to unequivocally identify and quantify the target analyte amidst structurally similar impurities. For this specific scaffold, the primary analytical challenge lies in distinguishing the 4-substituted parent from its 2- and 3-pyridyl positional isomers and its N-oxide degradation products .

This guide objectively compares the analytical performance of high-purity Certified Reference Materials (CRMs) against standard research-grade analogs, providing validated protocols to resolve these critical pairs.

Chemical Identity & Analog Landscape[1]

To ensure analytical specificity, one must understand the "Impurity Landscape"—the specific analogs that co-elute with the target.

The Core Reference Family
Compound IDStructure DescriptionRole in AnalysisCriticality
Ref-Std-A 1-(pyridin-4-ylmethyl)piperidine Target Analyte Primary Standard
Analog-B 1-(pyridin-2-ylmethyl)piperidinePositional IsomerHigh (Regioisomer impurity)
Analog-C 1-(pyridin-3-ylmethyl)piperidinePositional IsomerMedium (Synthetic byproduct)
Analog-D 1-(pyridin-4-ylmethyl)piperidine N-oxideOxidative DegradantHigh (Storage stability marker)
Origin of Analogs (Synthesis Pathway)

The following pathway illustrates where these analogs originate during the reductive amination process, necessitating their use as system suitability standards.

SynthesisPath Aldehyde Pyridine-4-carboxaldehyde (Starting Material) Intermediate Imine Intermediate Aldehyde->Intermediate + Piperidine Isomer2 2-Isomer Impurity (From SM Contamination) Aldehyde->Isomer2 Isomeric SM (Trace 2-aldehyde) Piperidine Piperidine Piperidine->Intermediate Target 1-(pyridin-4-ylmethyl)piperidine (TARGET) Intermediate->Target Reductive Amination (NaBH(OAc)3) Oxide N-Oxide (Oxidative Stress) Target->Oxide Air/Peroxide Exposure

Figure 1: Synthetic origin of critical analogs. Isomeric contamination in the aldehyde starting material leads to stable regioisomers that are difficult to separate.

Comparative Performance: CRM vs. Research Grade

When selecting a standard for quantitative assay validation (e.g., determining the purity of a Donepezil intermediate), the "grade" of the material dictates the validity of the result.

Analytical Rigor Matrix
FeatureCertified Reference Material (CRM) Research Grade (RG) Impact on Data
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)HPLC Area % onlyRG overestimates purity by ignoring water/salt content.
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%)UnknownCRM is required for ISO 17025 compliance.
Salt Stoichiometry Quantified Counter-ion (e.g., 2HCl)AssumedCritical error source. The 2HCl salt is 30% heavier than the free base.
Traceability NIST/BIPM TraceableBatch-specific onlyRG cannot be used for absolute quantification in regulatory filings.

Expert Insight: For 1-(pyridin-4-ylmethyl)piperidine, the hygroscopicity of the hydrochloride salt is a major source of error. Research-grade materials often absorb 2-5% water weight upon opening. A CRM includes a Karl Fischer (KF) value at the time of certification, allowing for precise correction.

Experimental Validation: Resolving the Isomers

The following protocol was developed to demonstrate the separation of the 4-pyridyl parent from its 2-pyridyl and 3-pyridyl analogs.

Protocol A: High-Resolution HPLC-UV

Objective: Achieve baseline separation (Resolution > 1.5) between positional isomers.

  • Column: C18 High-Base-Deactivation Column (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 9.0 (Adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV @ 260 nm.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 30% B

    • 20 min: 90% B

Why this works (Causality): The pyridyl nitrogen is basic (pKa ~5.2). At low pH (acidic), the molecule is protonated and elutes quickly with poor retention. By using a high pH (pH 9.0) buffer, we suppress ionization of the pyridine ring (keeping it neutral), which increases interaction with the C18 stationary phase and maximizes the selectivity differences between the 2-, 3-, and 4-positions.

Protocol B: LC-MS Identification (Q-TOF/Orbitrap)

Objective: Confirm identity of oxidation impurities (N-oxides) which may co-elute in UV.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Key Fragment: The piperidine ring cleavage usually yields a characteristic tropylium-like ion for benzyl-type structures.

Performance Data: Separation Efficiency

The table below summarizes the relative retention times (RRT) and resolution factors obtained using Protocol A.

CompoundRRT (vs Parent)Resolution (Rs)UV Response Factor (260 nm)
1-(pyridin-4-ylmethyl)piperidine 1.00 - 1.0
1-(pyridin-3-ylmethyl)piperidine1.082.10.92
1-(pyridin-2-ylmethyl)piperidine1.153.41.15
Pyridine-N-oxide Analog0.65>100.45*

*Note: The N-oxide has significantly lower UV absorbance at 260 nm due to the loss of aromaticity/conjugation efficiency, necessitating a correction factor if quantifying by UV.

Method Validation Workflow

The following decision tree outlines how to validate a new batch of reference standard using the protocols above.

ValidationFlow Start New Reference Standard Batch ID_Check 1. Identity Confirmation (H-NMR + LC-MS) Start->ID_Check Purity_Check 2. Purity Assessment (HPLC-UV Area %) ID_Check->Purity_Check Decision1 Is Purity > 98.0%? Purity_Check->Decision1 Water_Check 3. Water/Solvent Content (Karl Fischer / TGA) Decision1->Water_Check Yes Reject Reject / Repurify Decision1->Reject No Calc_Potency 4. Calculate 'As-Is' Potency (100% - Impurities - Water - Salt) Water_Check->Calc_Potency

Figure 2: Workflow for assigning potency to a primary reference standard.

Storage & Handling Recommendations

  • Salt Form Preference: The dihydrochloride salt is recommended for long-term storage over the free base. The free base is an oil or low-melting solid that is prone to oxidation (N-oxide formation) and difficult to weigh accurately.

  • Hygroscopicity: Store in a desiccator at -20°C. Equilibrate to room temperature for 30 minutes before opening to prevent condensation, which alters the standard's effective weight.

  • Solution Stability: Stock solutions in Methanol are stable for 30 days at 4°C. Avoid unbuffered water, as the pH can drift, affecting the stability of the piperidine ring.

References

  • United States Pharmacopeia (USP). Donepezil Hydrochloride: Impurity Profiling. USP 43-NF 38. (2023).[4]

  • European Directorate for the Quality of Medicines (EDQM). Donepezil Hydrochloride Monograph 2582. European Pharmacopoeia 10.0.

  • Bandyopadhyaya, A., et al. (2012).[5] "The synthesis and receptor binding affinities of DDD-016, a novel, potential, atypical antipsychotic."[5] MedChemComm, 3(5), 580.[5] (Demonstrates the use of the piperidine-pyridine scaffold in SAR).

  • BenchChem Technical Support. "Optimization of HPLC Separation for Piperidine Diastereomers." (2025).[6] (Provides basis for high-pH mobile phase selection).

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Defines reporting thresholds for analogs).

Sources

Safety Operating Guide

4-[(3-Methoxypiperidin-1-yl)methyl]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Directive: Do NOT dispose of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine via municipal drainage or standard trash.[1] This compound is a heterocyclic amine base; it poses significant neurotoxic and environmental risks if mishandled.[2]

The Golden Rule of Amine Disposal: Treat this substance as Hazardous Organic Waste (Non-Halogenated) unless mixed with halogenated solvents (e.g., Dichloromethane).

Quick Action Plan:

  • Segregate: Keep separate from oxidizers and strong acids.[2]

  • Containerize: Use chemically resistant HDPE or amber glass containers.

  • Label: Mark as "Hazardous Waste - Toxic/Flammable - Organic Alkali."

  • Disposal Method: High-temperature incineration via a licensed waste management vendor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior.[3] As a pyridine-piperidine hybrid, this molecule exhibits dual-threat characteristics:

  • The Pyridine Ring: Contributes to aromatic stability but introduces potential neurotoxicity and offensive odor. Pyridine derivatives are often classified under RCRA U-List (U196) or similar hazardous categories depending on jurisdiction [1][3].

  • The Piperidine Moiety: A secondary amine derivative that acts as a strong organic base (

    
    ). This functional group is responsible for the compound's caustic nature and reactivity with acids [4].
    

Key Hazards:

  • Neurotoxicity: Pyridines can be absorbed through the skin and affect the central nervous system.

  • Flammability: As a free base, this compound is likely a combustible liquid or low-melting solid.

  • Exothermic Reactivity: Direct mixing with strong acids (e.g., Sulfuric Acid) will generate significant heat and potentially aerosolize toxic vapors.

Pre-Disposal Treatment: The Self-Validating System

Trustworthiness in safety comes from predictable chemistry.

Do not attempt to "neutralize" this waste in the collection container. While acid-base neutralization is a standard textbook reaction, performing it in a waste drum is dangerous due to the lack of heat control.

The Protocol:

  • Maintain pH Stability: Keep the waste stream basic (

    
    ). Adding this amine to an acidic waste stream can cause rapid heating and pressure buildup.
    
  • Solvent Compatibility Check: Ensure the carrier solvent (if in solution) is compatible with the waste drum material.

    • Acceptable: Methanol, Ethanol, Ethyl Acetate, Toluene.[4]

    • Prohibited: Concentrated Nitric Acid, Peroxides (risk of formation of unstable N-oxides).

Step-by-Step Disposal Workflow

The following flowchart illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamC Stream C: Solid Hazardous Waste Solid->StreamC HalogenCheck Contains Halogens? (DCM, Chloroform) Liquid->HalogenCheck StreamA Stream A: Non-Halogenated Organic HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes Pack Packaging: HDPE or Amber Glass (Vented Cap recommended) StreamA->Pack StreamB->Pack StreamC->Pack Label Labeling: 'Toxic', 'Flammable', 'Organic Base' Pack->Label Vendor Handover to EHS/Vendor (Incineration) Label->Vendor

Figure 1: Decision matrix for the segregation and packaging of pyridine-derivative waste streams.

Chemical Compatibility & Segregation Data

Improper mixing is the leading cause of laboratory waste accidents. Use this table to validate your waste stream additions.

Chemical ClassCompatibility StatusRisk Analysis
Organic Solvents Compatible Miscible with alcohols, ethers, and aromatics. Ideal for "Non-Halogenated" streams.
Aqueous Solutions ⚠️ Conditional Only compatible if pH is basic (

). Acidic water will cause exotherms.
Strong Acids Incompatible Violent neutralization. Generates heat and pyridinium salts.
Oxidizers Incompatible High fire risk. Can form explosive N-oxides or ignite organic vapors [4].
Halogenated Solvents ⚠️ Segregate Chemically stable, but mixing creates "Halogenated Waste" which is significantly more expensive to incinerate.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapors may be irritating.[3][5] Clear the area immediately.

  • PPE Upgrade: Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the spill is large (>500mL), use a half-mask respirator with organic vapor cartridges [2].

  • Containment: Surround the spill with vermiculite or a commercial organic spill pillow . Do not use paper towels as the primary absorbent for large flammable spills.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with a mild soap solution (to remove oily residue).

    • Label the waste jar as "Spill Debris: Pyridine Derivative."

References

  • National Institutes of Health (NIH). (2025). Pyridine: Production, Import, Use, and Disposal - Toxicological Profile. NCBI. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Waste Code - RCRAInfo - Identification and Listing of Hazardous Waste. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at: [Link]

Sources

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